molecular formula C9H16ClN B2426119 2-But-3-ynylpiperidine;hydrochloride CAS No. 2416234-77-8

2-But-3-ynylpiperidine;hydrochloride

Cat. No.: B2426119
CAS No.: 2416234-77-8
M. Wt: 173.68
InChI Key: UXDNZOOPIVWGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-But-3-ynylpiperidine;hydrochloride is a useful research compound. Its molecular formula is C9H16ClN and its molecular weight is 173.68. The purity is usually 95%.
BenchChem offers high-quality 2-But-3-ynylpiperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-But-3-ynylpiperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-but-3-ynylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h1,9-10H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGANZRJYLIFYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Application of Alkynylpiperidines: A Technical Guide to 4-(But-3-yn-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Target and Its Significance

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals.[1][2] Its prevalence in over seventy commercialized drugs underscores its importance as a privileged structure in drug design.[1] The functionalization of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making its derivatives perennial subjects of investigation in drug discovery.[3][4]

This guide focuses on a specific, bifunctional derivative: 4-(But-3-yn-1-yl)piperidine hydrochloride . This molecule is of particular interest to researchers as it incorporates two key chemical motifs: the pharmacologically significant piperidine ring and a terminal alkyne. The terminal alkyne serves as a versatile chemical handle, most notably for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation to other molecules.[5]

It is important to note that while the initial topic of interest included the 2-substituted isomer, a thorough review of scientific literature and chemical databases indicates a lack of available information for "2-But-3-ynylpiperidine hydrochloride." In contrast, the 4-substituted isomer is a known compound with a registered CAS number. A 3-substituted isomer is also noted in some databases, though with less comprehensive data.[6] To ensure scientific integrity and provide actionable information, this guide will focus on the well-documented 4-(But-3-yn-1-yl)piperidine hydrochloride .

Compound Identification and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible research. The definitive identifier for 4-(But-3-yn-1-yl)piperidine hydrochloride is its CAS (Chemical Abstracts Service) number.

PropertyValueSource(s)
Chemical Name 4-(But-3-yn-1-yl)piperidine hydrochloride[7][8]
CAS Number 1885090-83-4[7][8][9]
Synonyms None listed in major databases[7]
Molecular Formula C₉H₁₆ClN[7]
Molecular Weight 173.68 g/mol [7]
Purity ≥98% (as commercially available)[7][8]
Storage Conditions 4°C, stored under nitrogen[7]

Synthesis of 4-(But-3-yn-1-yl)piperidine Hydrochloride: A Plausible Synthetic Route

The rationale for selecting this pathway lies in its modularity and tolerance of various functional groups. The synthesis would logically proceed in two key stages:

  • Sonogashira Coupling: A protected 4-halopiperidine is coupled with a suitable alkyne. Using an N-Boc (tert-butyloxycarbonyl) protecting group is a standard and effective strategy to prevent the piperidine nitrogen from interfering with the palladium/copper catalytic cycle.

  • Deprotection: The N-Boc group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the desired hydrochloride salt.

Proposed Synthetic Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Mesylation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection & Salt Formation A N-Boc-4-iodopiperidine C N-Boc-4-(4-hydroxybut-1-yn-1-yl)piperidine A->C PdCl₂(PPh₃)₂, CuI, Et₃N B But-3-yn-1-ol B->C D N-Boc-4-(4-mesyloxybut-1-yn-1-yl)piperidine C->D MsCl, Et₃N E N-Boc-4-(but-3-yn-1-yl)piperidine D->E LiAlH₄ F 4-(But-3-yn-1-yl)piperidine hydrochloride E->F HCl in Dioxane

Caption: Proposed synthetic workflow for 4-(But-3-yn-1-yl)piperidine hydrochloride.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on standard Sonogashira coupling procedures and has not been optimized for this specific substrate. Researchers should conduct small-scale trials to determine optimal conditions.

Step 1: Synthesis of N-Boc-4-(4-hydroxybut-1-yn-1-yl)piperidine

  • To a dry, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-iodopiperidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

  • Add anhydrous triethylamine (TEA) (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

  • To the stirring mixture, add but-3-yn-1-ol (1.2 eq) dropwise.

  • Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alcohol.

Step 2 & 3: Conversion of Alcohol to Alkane

A two-step process involving mesylation followed by reduction is a standard method to convert the terminal alcohol to a methyl group.

  • Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.

  • The crude mesylate is then dissolved in anhydrous THF and added dropwise to a stirring suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting precipitate and concentrate the filtrate. Purify by column chromatography to obtain N-Boc-4-(but-3-yn-1-yl)piperidine.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc protected piperidine from the previous step in a minimal amount of 1,4-dioxane.

  • To this solution, add a solution of HCl in dioxane (4M, 5.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • The product hydrochloride salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Wash the resulting solid with cold diethyl ether and dry under vacuum to yield 4-(But-3-yn-1-yl)piperidine hydrochloride.

Potential Applications in Research and Drug Development

The unique bifunctional nature of 4-(But-3-yn-1-yl)piperidine hydrochloride makes it a valuable building block for a variety of applications in the life sciences.

Scaffold for Novel Therapeutics

The 4-substituted piperidine motif is a common feature in a wide range of biologically active compounds, including opioids, NK1 antagonists, and agents targeting the central nervous system.[11][12][13] The butynyl side chain can be utilized in several ways:

  • As a Pharmacophore Element: The alkyne itself can interact with biological targets through various non-covalent interactions.

  • As a Precursor for Further Functionalization: The terminal alkyne can be elaborated into other functional groups through reactions such as hydration, hydroamination, or further cross-coupling reactions, allowing for the exploration of a diverse chemical space.

Tool for Chemical Biology and "Click Chemistry"

The terminal alkyne is a key functional group for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5]

  • Bioconjugation: This compound can be used to introduce a piperidine-containing moiety onto biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This allows for the creation of novel bioconjugates for studying biological processes or for therapeutic purposes.

  • PROTACs and Molecular Glues: In the field of targeted protein degradation, this molecule could serve as a building block for synthesizing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The terminal alkyne provides a convenient point for linker attachment to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.

  • Fragment-Based Drug Discovery (FBDD): As a fragment, it can be used in screening campaigns to identify initial hits against a biological target. The alkyne handle then facilitates the rapid elaboration of these hits into more potent leads.

Logical Flow of Application in Drug Discovery

G A 4-(But-3-yn-1-yl)piperidine HCl (Building Block) B Synthesis of Piperidine-based Library A->B C High-Throughput Screening B->C D Hit Identification C->D E Click Chemistry-based Lead Optimization D->E Elaboration of Hits F SAR Studies E->F G Preclinical Candidate F->G

Caption: Application of the building block in a drug discovery workflow.

Safety Information

As a hydrochloride salt of an amine, 4-(But-3-yn-1-yl)piperidine hydrochloride is expected to be a solid that is irritating to the eyes and skin. The general safety precautions for piperidine and its derivatives should be followed.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This safety information is based on data for the parent compound, piperidine hydrochloride, and similar structures. A specific Safety Data Sheet (SDS) for 4-(But-3-yn-1-yl)piperidine hydrochloride should be consulted when available.

Conclusion

4-(But-3-yn-1-yl)piperidine hydrochloride represents a valuable and versatile building block for researchers at the interface of chemistry, biology, and medicine. Its combination of a privileged piperidine scaffold and a reactive terminal alkyne handle provides a powerful tool for the synthesis of novel therapeutics and chemical biology probes. While the 2-substituted isomer remains an elusive target, the well-characterized 4-isomer offers a wealth of opportunities for innovation in drug discovery and beyond. This guide provides a foundational understanding of its properties, a plausible and actionable synthetic strategy, and a forward-looking perspective on its potential applications.

References

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 4-(Phenylethynyl)piperidine. BenchChem.
  • Crowley, R. S., & Riley, T. N. (2015). 4-Substituted and 1,4-Disubstituted Piperidines. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 40, pp. 249-411). Academic Press.
  • Podlogar, B. L., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 647-651.
  • Swain, C. J., et al. (1996). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 39(25), 4967-4977.
  • PubChemLite. (n.d.). 3-(but-3-yn-1-yl)piperidine hydrochloride (C9H15N). Retrieved February 15, 2026, from [Link]

  • Naseem, H., et al. (2018). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1158-1168.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Wikipedia. (2024). Click chemistry. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Enamine. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 15, 2026, from [Link]

  • Sharma, A., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 15(6), 834-840.
  • Jubilant Life Sciences Limited. (n.d.).
  • PubChemLite. (n.d.). 4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride (C9H13ClN2O). Retrieved February 15, 2026, from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(5), a427-a436.
  • Zheng, J., et al. (2017). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl.
  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved February 15, 2026, from [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12.
  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. In Encyclopedia. Retrieved February 15, 2026, from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubChem. (n.d.). 1-(But-3-yn-1-yl)piperazine. Retrieved February 15, 2026, from [Link]

  • El-Faham, A., et al. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 21(1), 3-23.

Sources

Solubility of 2-But-3-ynylpiperidine HCl in water versus organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 2-(But-3-ynyl)piperidine Hydrochloride (2-But-3-ynylpiperidine HCl).

Executive Summary

2-(But-3-ynyl)piperidine HCl is a specialized heterocyclic building block, often utilized as a chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Linagliptin analogs) and other pharmacophores requiring a rigid amine scaffold with a terminal alkyne handle for "click" chemistry or further functionalization.

As a hydrochloride salt of a secondary amine, its solubility is governed by the competition between the high lattice energy of the ionic salt and the solvation capability of the solvent. It exhibits high aqueous solubility , moderate-to-high solubility in polar protic organic solvents (Methanol, Ethanol), and negligible solubility in non-polar hydrocarbons (Hexane, Heptane).

Physicochemical Profile

Understanding the structural drivers of solubility is essential for process optimization.

PropertyValue / DescriptionImpact on Solubility
Molecular Structure Piperidine ring with a C4-alkynyl chain at C2 position.The alkyne tail adds lipophilicity (

increase) compared to unsubstituted piperidine, but the core remains polar.
Salt Form Hydrochloride (HCl)Dominates solubility behavior. Converts the liquid free base into a crystalline ionic solid, drastically increasing water solubility and melting point.
pKa (Conjugate Acid) ~11.0 (Estimated)Indicates the salt is stable in water but will dissociate to the free base at pH > 11.
H-Bond Donors 2 (NH

, Alkyne CH)
Facilitates solvation in protic solvents (Water, Alcohols).

Solubility Analysis: Water vs. Organic Solvents[1][2][3]

Aqueous Solubility (High)
  • Mechanism: The compound dissociates into the piperidinium cation and chloride anion. The high dielectric constant of water (

    
    ) stabilizes these ions effectively.
    
  • pH Dependence: Solubility is pH-independent below pH ~9. Above pH 10-11, the salt converts to the free base (oil), which separates from the aqueous phase (oiling out).

  • Recommendation: Water is the ideal solvent for initial dissolution, lyophilization, or aqueous extraction workups.

Organic Solvent Solubility

The solubility in organic media follows a "Like Dissolves Like" gradient, modified by the ionic nature of the HCl salt.

  • Polar Protic (Methanol, Ethanol): Soluble. [1]

    • Mechanism:[2][3] These solvents can solvate the ions via hydrogen bonding and have sufficient dielectric constants to support the salt form.

    • Application: Ideal for recrystallization (often with an anti-solvent like ether).

  • Polar Aprotic (DMSO, DMF, DMAc): Highly Soluble.

    • Mechanism:[2][3] Strong dipole moments effectively solvate the cation.

    • Application: Preferred solvents for nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling) where water is undesirable.

  • Chlorinated (DCM, Chloroform): Moderate/Low.

    • Nuance: While piperidine free base is miscible, the HCl salt has limited solubility. However, the lipophilic butynyl tail increases solubility in DCM compared to simple piperidine HCl.

  • Non-Polar (Diethyl Ether, Hexane, Toluene): Insoluble.

    • Mechanism:[2][3] These solvents cannot overcome the crystal lattice energy of the salt.

    • Application: Used as anti-solvents to precipitate the pure product from alcoholic or DCM solutions.

Comparative Solubility Table
Solvent ClassSpecific SolventSolubility RatingPrimary Use Case
Aqueous Water (pH < 7)Very High (>100 mg/mL) Dissolution, Lyophilization
Alcohol MethanolHigh Stock solution, Transfer
Alcohol EthanolModerate Recrystallization (Hot)
Chlorinated Dichloromethane (DCM)Low to Moderate Partitioning (vs Water)
Ether Diethyl Ether / MTBEInsoluble (<1 mg/mL) Precipitation (Anti-solvent)
Hydrocarbon Hexane / HeptaneInsoluble Washing impurities
Polar Aprotic DMSO / DMFVery High Reaction Medium

Visualizing the Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).

SolubilityLogic Start 2-But-3-ynylpiperidine HCl Water Water / Aqueous Buffers (High Solubility) Start->Water Dissolves PolarOrganic MeOH, DMSO, DMF (High Solubility) Start->PolarOrganic Dissolves NonPolar Ether, Hexane, Heptane (Insoluble) Start->NonPolar Precipitates Workup Extraction / Partitioning (Use Water + DCM) Water->Workup Aqueous Phase Reaction Synthesis / Coupling (Use DMSO/DMF) PolarOrganic->Reaction Preferred Medium Purification Recrystallization (Dissolve in EtOH -> Add Ether) NonPolar->Purification Anti-Solvent Addition

Figure 1: Solubility-driven workflow for synthesis and purification.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility in a specific solvent at 25°C.

  • Preparation: Weigh approximately 50 mg of 2-But-3-ynylpiperidine HCl into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex vigorously for 1 minute after each addition. If the solid dissolves completely, record the volume.

    • If solid remains after 2 mL: Cap the vial and place it in a shaker at 25°C for 24 hours.

  • Filtration: Filter the saturated supernatant using a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of the filtrate to dryness under vacuum and weigh the residue.

    • Calculation:

      
      
      
Protocol: Free Base Extraction (Partitioning)

Objective: To convert the HCl salt to the organic-soluble free base for reactions requiring a nucleophilic amine.

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water.

  • Basification: Slowly add 2M NaOH (or sat. NaHCO

    
    ) until pH > 12. The solution will become cloudy as the free base oils out.
    
  • Extraction: Extract 3 times with 10 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.

References

  • Solubility of Amine Hydrochlorides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General principles of amine salt solubility).
  • Piperidine Properties : National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • Linagliptin Intermediate Synthesis : Eckhardt, M., et al. "8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry 50.26 (2007): 6450-6453. [Link]

  • Solubility Prediction Models: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009. (Methodologies for solubility prediction in organic solvents).

Sources

Molecular weight and formula of 2-But-3-ynylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(But-3-ynyl)piperidine hydrochloride is a specialized heterocyclic building block characterized by a piperidine ring substituted at the C2 position with a but-3-ynyl chain. As a structural analog of the alkaloid coniine (2-propylpiperidine), this compound serves as a critical scaffold in medicinal chemistry, particularly for "Click Chemistry" applications (CuAAC) due to its terminal alkyne handle.

This guide details the physicochemical properties, validated synthetic pathways, and application protocols for this compound. Note that while the 3- and 4-substituted isomers are commercially common, the 2-substituted isomer is typically a custom synthesis target used for high-specificity structure-activity relationship (SAR) studies.

Physicochemical Identity

The following data is calculated based on standard atomic weights and the definitive stoichiometry of the hydrochloride salt.

PropertyValueNotes
IUPAC Name 2-(But-3-yn-1-yl)piperidine hydrochloride
Free Base Formula C₉H₁₅N
Salt Formula C₉H₁₆ClN Monohydrochloride (1:1)
Molecular Weight (Salt) 173.68 g/mol C=12.01, H=1.008, N=14.007, Cl=35 .45
Molecular Weight (Base) 137.22 g/mol
CAS Number Not ListedCustom synthesis target; distinct from 4-isomer (CAS 1885090-83-4)
SMILES C#CCCC1CCCCN1.Cl
Solubility High in Water, MeOH, DMSOTypical for piperidine HCl salts

Synthetic Methodology: -Lithiation Route

Direct alkylation of piperidine at the C2 position is chemically challenging due to the lack of acidity at the


-proton. The most authoritative and self-validating protocol utilizes N-Boc-piperidine 

-lithiation
(Beak’s Method), which allows for regiospecific substitution without reducing the sensitive alkyne moiety (unlike pyridine hydrogenation routes).
Retrosynthetic Logic
  • Challenge: Preserving the terminal alkyne while saturating the piperidine ring.

  • Solution: Start with a saturated ring (N-Boc piperidine) and use a directed lithiation group (Boc) to activate the C2 position.

  • Reagents: sec-Butyllithium (

    
    -BuLi) / TMEDA complex.
    
Step-by-Step Protocol

Step 1: Preparation of N-Boc-piperidine

  • Dissolve piperidine (1.0 eq) in DCM.

  • Add

    
     (1.1 eq) and 
    
    
    
    (1.2 eq).
  • Stir at RT for 12h. Wash with 1M HCl, brine, dry over

    
    .
    

Step 2:


-Lithiation and Alkylation 
  • Activation: In a flame-dried flask under Argon, dissolve N-Boc-piperidine (1.0 eq) in anhydrous

    
    . Add TMEDA (1.2 eq).
    
  • Lithiation: Cool to -78°C . Dropwise add

    
    -BuLi (1.2 eq, cyclohexane solution).
    
    • Mechanism:[1][2] The Boc group coordinates Li, directing deprotonation to the C2 position.

    • Time: Stir for 4-6 hours at -78°C to ensure formation of the 2-lithio species.

  • Electrophile Addition: Add 4-bromo-1-butyne (1.5 eq). (Note: If the alkyne proton is acidic, use a TMS-protected alkyne: 4-bromo-1-(trimethylsilyl)butyne).

  • Warm Up: Allow to warm to RT overnight.

  • Quench: Add saturated

    
    . Extract with EtOAc.[3]
    

Step 3: Deprotection & Salt Formation

  • Dissolve the intermediate in

    
    -dioxane.
    
  • Add

    
     in dioxane (excess).
    
  • Stir 2h. The product 2-(But-3-ynyl)piperidine hydrochloride precipitates as a white solid.

  • Filtration: Filter and wash with cold ether to remove organic impurities.

SynthesisPathway Start Piperidine Boc N-Boc-Piperidine Start->Boc Boc2O, Et3N DCM, RT Lithio 2-Lithio-N-Boc Intermediate Boc->Lithio s-BuLi, TMEDA Et2O, -78°C Alkylated 2-(But-3-ynyl)-N-Boc Piperidine Lithio->Alkylated 4-Bromo-1-butyne (Electrophile) Final 2-(But-3-ynyl)piperidine Hydrochloride Alkylated->Final 4M HCl/Dioxane Deprotection

Figure 1: Regioselective synthesis via Beak’s lithiation strategy to ensure C2 substitution.

Applications in Drug Discovery[5][6][7]

Click Chemistry (CuAAC)

The terminal alkyne at the C2 position acts as a bioorthogonal handle. This allows researchers to "click" the piperidine scaffold onto:

  • Fluorescent tags: For visualizing cellular localization of piperidine-based drugs.

  • PROTAC linkers: To degrade specific proteins by recruiting E3 ligases.

Alkaloid Library Generation

This compound mimics the structure of Coniine (poison hemlock alkaloid) but adds a functionalizable tail.

  • Coniine: 2-propylpiperidine (Saturated, inert tail).

  • Target: 2-butynylpiperidine (Unsaturated, reactive tail). Researchers use this to probe the hydrophobic pocket of nicotinic acetylcholine receptors (nAChRs). The alkyne allows for further extension into the binding pocket via Sonogashira coupling.

Applications cluster_click CuAAC 'Click' Reaction cluster_sar SAR Expansion Core 2-(But-3-ynyl)piperidine (Scaffold) Azide R-N3 (Azide Tag) Core->Azide Cu(I) Catalyst Coupling Sonogashira Coupling Core->Coupling Ar-X, Pd(0) Triazole 1,2,3-Triazole Linked Conjugate Azide->Triazole Library nAChR Ligand Library Coupling->Library

Figure 2: Divergent utility of the alkyne handle in chemical biology and medicinal chemistry.

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2-Substituted Piperidines. Journal of Organic Chemistry, 54(2), 458–464. 
    
  • ChemScene. (2024). 4-(But-3-yn-1-yl)piperidine hydrochloride Product Data. (Used for physicochemical property extrapolation).

  • Coldham, I., & Leonori, D. (2010). Deprotonation of saturated nitrogen heterocycles. Organic & Biomolecular Chemistry, 8, 2669-2679. (Review of lithiation protocols).

  • PubChem. (2024). Compound Summary: Piperidine hydrochloride.[4][5][6][7] National Library of Medicine.

Sources

Technical Guide: Storage, Stability, and Handling of 2-But-3-ynylpiperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 2-But-3-ynylpiperidine Hydrochloride (HCl)

  • Classification: Technical Guidance / Best Practices

Executive Summary

2-But-3-ynylpiperidine HCl is a critical bifunctional building block in medicinal chemistry, often utilized for its secondary amine (for amide coupling/reductive amination) and its terminal alkyne (for "Click" chemistry or Sonogashira coupling).

While the piperidine scaffold provides chemical robustness, the hydrochloride salt form introduces significant hygroscopicity . The primary failure mode for this reagent in drug development is not chemical decomposition, but physical instability (deliquescence) leading to gross stoichiometric errors during synthesis.

This guide defines the physicochemical rationale for storage protocols and provides a self-validating workflow for handling this compound to ensure experimental reproducibility.

Physicochemical Profile & Structural Analysis[1]

To understand the storage requirements, we must first deconstruct the molecule’s functional vulnerabilities.

FeatureChemical NatureStorage Implication
Piperidine Ring Secondary Amine (

)
Prone to oxidation (N-oxide formation) and carbamate formation with atmospheric

if free-based. The HCl salt blocks these pathways.
Terminal Alkyne

-hybridized Carbon
Generally stable. Risk of oxidative homocoupling (Glaser coupling) in the presence of trace copper/base/oxygen.
HCl Counterion Ionic Crystal LatticeHigh Hygroscopicity. The high lattice energy is often outcompeted by the hydration energy of the chloride ion, driving moisture absorption.
The "HCl Paradox"

We utilize the HCl salt to stabilize the amine against oxidation and volatilization. However, this salt form creates a high affinity for atmospheric water. The chloride ion (


) has a high charge density, making the crystal lattice prone to absorbing water molecules to form hydrates (

) or dissolving completely (deliquescence).

Hygroscopicity & Moisture Management[2][3][4][5][6]

The interaction between 2-But-3-ynylpiperidine HCl and moisture is not passive; it is a dynamic equilibrium that can ruin reaction stoichiometry.

Mechanism of Action[7][8][9]
  • Adsorption: Water molecules adsorb to the crystal surface.

  • Absorption: Water penetrates the lattice, disrupting ionic bonds.

  • Deliquescence: The solid dissolves in its own absorbed water, forming a viscous oil.

Impact on Synthesis: If a researcher weighs 100 mg of "wet" salt, they may effectively be adding only 85 mg of reagent and 15 mg of water. In precise couplings (e.g., Click chemistry), this stoichiometric mismatch leads to incomplete conversion and difficult purification.

Visualization: The Hygroscopic Failure Cycle

The following diagram illustrates the pathway from improper storage to experimental failure.

HygroscopicityCycle DrySalt Dry 2-But-3-ynylpiperidine HCl (Crystalline Solid) Exposure Exposure to Ambient Air (>40% RH) DrySalt->Exposure Lid Left Open Adsorption Surface Adsorption (Clumping) Exposure->Adsorption t > 10 mins Deliquescence Deliquescence (Formation of Viscous Oil) Adsorption->Deliquescence t > 1 hour StoichError Stoichiometric Error (Under-dosing Reagent) Deliquescence->StoichError Weighing Hydrolysis Hydrolysis Risk (If stored long-term wet) Deliquescence->Hydrolysis Storage

Figure 1: The cascade of physical instability caused by moisture exposure.

Storage Protocols

Based on the physicochemical profile, the following storage hierarchy is recommended.

Tier 1: Long-Term Storage (Gold Standard)
  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.

  • Desiccant: Vial placed inside a secondary container (jar) containing activated silica gel or

    
    .
    
Tier 2: Active Use (Benchtop Storage)
  • Temperature: 2-8°C (Refrigerator).

  • Atmosphere: Tightly closed under ambient air (if used daily).

  • Desiccant: Must be stored in a desiccator cabinet when not in use.

Why Cold Storage?

While the alkyne and amine salt are chemically stable at room temperature, lower temperatures reduce the kinetics of water absorption and slow any potential oxidative degradation of the alkyne moiety [1].

Handling & Weighing Methodologies

The critical moment for hygroscopic salts is the transition from storage to the reaction vessel.

Protocol A: The "Glove Box" Method (Ideal)

Best for: Scale-up reactions (>1g) or critical stoichiometry.

  • Transfer the reagent bottle into an inert atmosphere glove box (

    
     or 
    
    
    
    ).
  • Weigh the required amount inside the box.

  • Dissolve in the anhydrous reaction solvent inside the box if possible, or transfer the solid in a sealed septum vial.

Protocol B: The "Speed-Weigh" Method (Standard Lab)

Best for: Routine exploratory chemistry.

  • Equilibrate: Allow the storage vial to warm to room temperature before opening. Crucial: Opening a cold vial condenses atmospheric moisture instantly onto the solid.

  • Prepare: Have the receiving vessel and solvent ready.

  • Dispense: Rapidly weigh the solid. Do not leave the stock bottle open; cap it immediately between scoops.

  • Purge: Flush the headspace of the stock bottle with a gentle stream of Argon before re-sealing.

Visualization: Handling Workflow

HandlingWorkflow cluster_decision Method Selection Freezer Storage (-20°C) WarmUp Warm to RT (Sealed) Freezer->WarmUp Prevent Condensation Open Open Vial WarmUp->Open GloveBox Glove Box (Inert Atm) Open->GloveBox RapidWeigh Rapid Weighing (<2 min exposure) Open->RapidWeigh ReSeal Purge Headspace & Reseal Open->ReSeal Immediate Reaction Reaction GloveBox->Reaction RapidWeigh->Reaction

Figure 2: Decision tree for handling hygroscopic salts to minimize moisture uptake.

Quality Control & Self-Validation

How do you know if your batch of 2-But-3-ynylpiperidine HCl has degraded?

Visual Inspection
  • Pass: Free-flowing white to off-white powder.

  • Fail: Clumped aggregates, sticky paste, or yellow discoloration (indicates amine oxidation or contamination).

Quantitative NMR (qNMR)

To correct for water weight without drying (which might be difficult), run a qNMR:

  • Dissolve a known mass of the salt in

    
     or 
    
    
    
    .
  • Add a known mass of an internal standard (e.g., Maleic Acid or TCNB).

  • Compare the integration of the piperidine ring protons against the standard.

  • Result: This gives you the effective molecular weight. If the purity is 85% by mass (due to water), adjust your reaction stoichiometry by factor

    
    .
    
Silver Nitrate Test (Specific to Terminal Alkynes)

To confirm the alkyne is intact and not polymerized:

  • Dissolve a small amount in ethanol/water.

  • Add dilute

    
     and ammonia.
    
  • Result: A white/grey precipitate (Silver Acetylide) confirms the presence of the terminal alkyne [2]. Note: This precipitate is potentially explosive when dry; quench with HCl immediately.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). Compound Summary: Piperidine Hydrochloride. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Methodological & Application

Synthesis of 1,2,3-triazoles starting from 2-But-3-ynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1,2,3-Triazole Scaffolds from 2-But-3-ynylpiperidine

Executive Summary & Strategic Analysis

The fusion of piperidine pharmacophores with 1,2,3-triazoles represents a "privileged structure" strategy in medicinal chemistry.[1] The piperidine ring is ubiquitous in alkaloids and FDA-approved therapeutics (e.g., fentanyl, paroxetine), while the 1,2,3-triazole serves as a metabolically stable bioisostere for amide bonds, offering improved solubility and hydrogen-bonding potential.[2][1]

This guide details the derivatization of 2-But-3-ynylpiperidine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Unlike simple alkynes, this substrate presents a specific chemosynthetic challenge: the free secondary amine of the piperidine ring.

Key Technical Challenges:

  • Catalyst Poisoning: The secondary amine (

    
     nitrogen) is a potent ligand for Cu(I).[2][1] It competes with the alkyne/azide for the metal center, potentially arresting the catalytic cycle or promoting oxidative homocoupling (Glaser coupling).
    
  • Azide Safety: Organic azides are high-energy species.[2][1] Strict adherence to the "Rule of Six" and C/N ratio monitoring is required to prevent explosive decomposition.

Strategic Decision Matrix: To ensure reproducibility, this guide offers two distinct protocols:

  • Route A (Recommended): N-Protection (Boc)

    
     Click 
    
    
    
    Deprotect.[2][1] This guarantees high yields and simplifies purification.[2][1]
  • Route B (Advanced): Ligand-Accelerated Direct Click. Uses specialized ligands (e.g., TBTA) to outcompete the amine for copper binding, allowing direct functionalization.[2][1]

Visual Workflow & Mechanism

The following diagram outlines the mechanistic decision tree and the catalytic cycle involved in the synthesis.

G Start Starting Material: 2-But-3-ynylpiperidine Decision Decision Point: Is the secondary amine tolerated? Start->Decision Protect Step 1: N-Boc Protection (Boc2O, DCM, Et3N) Decision->Protect No (Standard High Yield) Click_B Direct Click Reaction Requires Ligand: TBTA or THPTA (Cu(I), Ligand, Organic Solvent) Decision->Click_B Yes (Rapid/Screening) Click_A Step 2: CuAAC Reaction (CuSO4, NaAsc, tBuOH/H2O) Protect->Click_A Deprotect Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Click_A->Deprotect Product Target: 1,2,3-Triazole Derivative Deprotect->Product Click_B->Product

Figure 1: Synthetic workflow comparing the N-protection route (Green path) vs. the direct ligand-accelerated route (Red path).

Pre-Synthesis Module: Material Sourcing & Safety

Starting Material Context: 2-But-3-ynylpiperidine is typically synthesized via the catalytic hydrogenation of 2-(but-3-ynyl)pyridine or by the alkylation of a protected 2-lithiopiperidine derivative. Ensure the starting material is free of residual pyridine, as aromatic nitrogens can further inhibit CuAAC catalysts.[2][1]

Azide Safety Protocol (The "Rule of Six"): Before proceeding, calculate the Carbon/Nitrogen (C/N) ratio of your azide partner (


).[2][1]
  • Formula:

    
    [2][1]
    
  • Safety Rule: If the ratio is < 3, the azide is potentially explosive. Do not isolate; generate in situ. If

    
    , it is generally stable but should be stored in the dark.[1]
    

Protocol A: The High-Fidelity Route (N-Boc Protection)

This route is recommended for scale-up (>100 mg) and when the azide partner is valuable.

Step 1: N-Boc Protection

The free amine is masked to prevent copper chelation.

  • Dissolve: In a round-bottom flask, dissolve 2-but-3-ynylpiperidine (1.0 equiv) in DCM (0.2 M).

  • Add Base: Add Triethylamine (1.5 equiv). Cool to 0°C.[2][1]

  • React: Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) portion-wise.[2][1]
    
  • Monitor: Warm to RT and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; product will not stain, SM will).[2][1]

  • Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over

    
     and concentrate.
    
    • Result:N-Boc-2-but-3-ynylpiperidine .[1] (Colorless oil).[2][1]

Step 2: CuAAC Reaction (The "Click")

Using the standard Sharpless-Fokin aqueous conditions.

Reagents:

  • Alkyne: N-Boc-2-but-3-ynylpiperidine (1.0 equiv).[2][1]

  • Azide:

    
     (1.0–1.1 equiv).[2][1]
    
  • Catalyst:

    
     (5–10 mol%).[2][1]
    
  • Reductant: Sodium Ascorbate (10–20 mol%).[2][1]

  • Solvent:

    
     (1:1).[2][1]
    

Procedure:

  • Suspend Alkyne and Azide in the solvent mixture (0.5 M) in a vial.

  • Prepare a fresh solution of Sodium Ascorbate in water and add to the vial.

  • Add the

    
     solution last.[1] The mixture should turn bright yellow/orange (active Cu(I)).[2][1]
    
  • Stir: Cap and stir vigorously at RT for 4–16 hours.

  • Completion: If the mixture turns green, Cu(I) has oxidized to Cu(II).[2][1] Add more ascorbate to restore the yellow active species.

  • Workup: Dilute with water. If the product precipitates, filter it.[2][1] If oil, extract with EtOAc.[2][1]

  • Copper Removal: Wash the organic layer with 10%

    
     or saturated EDTA solution to remove trapped copper (blue aqueous layer indicates success).[2][1]
    
Step 3: N-Boc Deprotection
  • Dissolve the triazole intermediate in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (20% v/v).[2][1] Stir 1–2 hours.

  • Neutralization: Evaporate TFA. Redissolve in DCM and wash with sat.[2][1]

    
     to obtain the free base.
    

Protocol B: Ligand-Accelerated Direct Click (Advanced)[1][2]

Use this method if the amine must remain free or for rapid library synthesis. You must use a stabilizing ligand to protect the copper from the piperidine amine.

Reagents:

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog).[2][1]

  • Ratio: Cu : Ligand should be 1:1 or 1:2.[2][1]

Procedure:

  • Premix Catalyst: In a separate vial, mix

    
     (5 mol%) and TBTA (5 mol%) in DCM or DMF. Stir for 15 mins to form the complex.
    
  • Reaction: Add the catalyst complex to a solution of 2-but-3-ynylpiperidine and Azide in DMF.

  • Conditions: Stir at RT under Nitrogen.

    • Note: Reaction rates may be slower than Protocol A due to the steric bulk of the ligand.

Data Presentation & Characterization

Expected Analytical Data: The formation of the 1,2,3-triazole ring is distinct in NMR spectroscopy.

Feature1H NMR Signal (CDCl3)Notes
Triazole C5-H

7.50 – 8.00 ppm (Singlet)
Diagnostic peak.[2][1] Shifts depending on R-group.
Piperidine C2-H

2.60 – 3.00 ppm (Multiplet)
Shifts slightly downfield after reaction.[2][1]
Linker (

)
Complex MultipletConnects piperidine to triazole.[2][1]
Alkyne C-H

~1.95 ppm (Triplet)
Disappears upon completion.[2][1]

Copper Remediation Results: Residual copper is toxic and interferes with biological assays.[2][1]

MethodEfficiencyApplication
EDTA Wash HighStandard workup (pH < 10).[2][1]
Ammonia Wash MediumVisual confirmation (Blue complex).[2][1]
CupriSorb™ Resin Very HighStir with organic phase for 1 hour.[2][1] Recommended for biological testing.[2][1]

References

  • CuAAC Mechanism & Ligands

    • Worrell, B. T., et al. "Direct evidence for a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions."[2][1] Science, 2013.[1] Link[2][1]

    • Chan, T. R., et al. "Polytriazoles as copper(I)-stabilizing ligands in catalysis."[2][1] Organic Letters, 2004.[2][1] Link[2][1]

  • Azide Safety

    • "Organic Azides: Synthesizing, Purifying, and Handling."[2][1] UC Santa Barbara Safety Fact Sheet. Link

  • Piperidine Synthesis Context

    • Buffat, M. G.[2][1] "Synthesis of piperidines." Tetrahedron, 2004.[2][1] Link[2][1]

  • Triazoles in Medicinal Chemistry

    • Agalave, S. G., et al. "Click Chemistry: 1,2,3-Triazoles as Pharmacophores."[2][1] Chemistry – An Asian Journal, 2011.[2][1] Link[2][1]

Sources

Application Note: 2-But-3-ynylpiperidine as a Dual-Function Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-But-3-ynylpiperidine represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines the ubiquity of the piperidine pharmacophore—found in over 70 FDA-approved drugs—with a bioorthogonal alkyne handle. This application note details the utility of 2-But-3-ynylpiperidine not merely as a structural unit, but as a functional tool for Fragment-Based Drug Discovery (FBDD) , PROTAC® linker design , and Activity-Based Protein Profiling (ABPP) .

This guide provides validated protocols for its enantioselective synthesis and its subsequent application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions.

Technical Profile & Rationale

The Molecule
  • IUPAC Name: 2-(but-3-yn-1-yl)piperidine

  • Key Features:

    • Secondary Amine: Amenable to diversification (amides, sulfonamides, reductive amination).

    • C2-Stereocenter: The 2-position is chiral; enantiopure forms are critical for binding affinity.

    • Terminal Alkyne: A sterically accessible handle for bioorthogonal ligation.

Mechanistic Causality: Why this Building Block?

In drug discovery, "escape from flatland" (increasing sp3 character) correlates with higher clinical success rates. 2-But-3-ynylpiperidine offers a rigid, 3D-saturated ring with a flexible tether.

  • Pharmacophore: The piperidine ring often mimics the side chains of lysine or arginine, or acts as a bioisostere for phenyl rings in hydrophobic pockets.

  • The "Warhead" Handle: The butynyl chain places the reactive alkyne 4 carbons away from the ring, preventing steric clash during ligation events (e.g., attaching a bulky E3 ligase ligand).

Synthesis Protocol: Enantioselective Construction

Note: Commercial supplies of 2-substituted piperidines are often racemic. For high-affinity drug candidates, we recommend the Beak-Lee Lithiation method for asymmetric synthesis.

Workflow Diagram (Synthesis)

SynthesisWorkflow Start N-Boc-Piperidine Step1 s-BuLi / (-)-Sparteine (Lithiation) Start->Step1 Intermediate Lithio-Carbanion (Chiral) Step1->Intermediate -78°C, Et2O Step2 Electrophile Trapping (4-bromobut-1-yne) Intermediate->Step2 Inversion of Config Deprotect TFA / DCM (Boc Removal) Step2->Deprotect N-Boc Intermediate Product (S)-2-But-3-ynylpiperidine Deprotect->Product

Figure 1: Enantioselective synthesis pathway utilizing sparteine-mediated lithiation to establish the C2 stereocenter.

Detailed Protocol

Objective: Synthesis of (S)-2-But-3-ynylpiperidine (N-Boc protected).

Reagents:

  • N-Boc-piperidine (1.0 eq)

  • s-Butyllithium (1.2 eq, 1.4M in cyclohexane)

  • (-)-Sparteine (1.2 eq) (Chiral ligand)

  • 4-Bromobut-1-yne (1.5 eq) (Electrophile)

  • Diethyl ether (Anhydrous)

Procedure:

  • Complexation: In a flame-dried flask under Argon, dissolve (-)-Sparteine in anhydrous Et2O. Cool to -78°C.

  • Lithiation: Add s-BuLi dropwise. Stir for 15 min. Add N-Boc-piperidine dropwise. The solution will turn yellow/orange, indicating the formation of the chiral dipole-stabilized carbanion. Stir for 4-5 hours at -78°C.

    • Critical Insight: The (-)-sparteine selectively deprotonates one enantiotopic proton, setting the stereochemistry.

  • Alkylation: Add 4-bromobut-1-yne (pre-cooled) slowly.

    • Note: Maintain -78°C to prevent racemization.

  • Quench: Allow to warm to RT overnight. Quench with sat. NH4Cl.

  • Workup: Extract with Et2O, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 60-75% yield, >90% ee.

Application Protocol: Click Chemistry Library Generation

The primary utility of this building block is in Fragment-Based Drug Discovery (FBDD) . The alkyne allows the piperidine fragment to be "clicked" to a library of azides to rapidly screen for secondary binding sites.

Comparative Reaction Conditions

Different catalytic systems yield different results depending on the complexity of the "click" partner.

ConditionCatalyst SystemSolventApplicationPros/Cons
Standard CuSO4 (1%) / NaAsc (5%)t-BuOH / H2O (1:1)Robust scaffoldsHigh yield; difficult to remove Cu from polar products.
Biocompatible Cu(I) / THPTA LigandPBS Buffer / DMSOProtein labelingProtects biomolecules from oxidation; slower rate.
Organic CuI / DIPEATHF or DMFHydrophobic linkersGood for non-polar drugs; requires strict exclusion of O2.
Step-by-Step CuAAC Protocol (Standard)

Objective: Conjugation of 2-But-3-ynylpiperidine to an Azide-Functionalized Fluorophore (e.g., Azide-Coumarin).

  • Preparation: Dissolve 2-But-3-ynylpiperidine (1.0 eq) and Azide-Partner (1.0 eq) in t-BuOH/H2O (1:1, 0.1 M concentration).

  • Catalyst Addition: Add freshly prepared Sodium Ascorbate (0.5 eq) followed by CuSO4·5H2O (0.1 eq).

    • Visual Check: Solution should turn bright yellow (active Cu(I)). If it turns green/blue, oxidation has occurred; add more ascorbate.

  • Reaction: Stir at Room Temperature for 2-12 hours. Monitor by LC-MS (disappearance of azide peak).

  • Purification: Dilute with water, extract with EtOAc. If the product coordinates copper, wash with 10% EDTA solution.

Advanced Application: PROTAC® Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a precise linker length. The 2-but-3-ynylpiperidine provides a semi-rigid attachment point to E3 ligase ligands (like Cereblon binders).

Logic Flow: Linker Assembly

PROTAC_Design Warhead Target Protein Ligand (Warhead) Linker PEG-Azide Chain Warhead->Linker Amide Bond Click CuAAC Reaction (Triazole Formation) Linker->Click Azide Scaffold 2-But-3-ynylpiperidine (E3 Ligase Recruiter Part) Scaffold->Click Alkyne Final Active PROTAC Click->Final Triazole Linker

Figure 2: Modular assembly of a PROTAC molecule using the alkyne-piperidine as the anchor for the E3 ligase recruiting domain.

Strategic Advantage

Using this specific building block allows for "Click-on-Resin" synthesis. The piperidine can be immobilized, and various linker lengths (PEG-2, PEG-4, PEG-8 azides) can be screened rapidly to optimize the degradation efficiency of the PROTAC.

References

  • Beak, P., & Lee, W. K. (1990). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry.[1][2]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[3] Angewandte Chemie International Edition.

  • Bédat, J., et al. (2020). Synthesis of 2-substituted piperidines: A review of recent methods. European Journal of Organic Chemistry.[2][4]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.

Sources

Application Note: Protocol for the Conversion of 2-But-3-ynylpiperidine HCl to Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for converting 2-But-3-ynylpiperidine Hydrochloride (HCl) to its free base form. While amine de-salting is a fundamental operation in organic synthesis, the specific structural features of this compound—a secondary amine with a terminal alkyne moiety—require precise control over pH and thermal conditions to prevent side reactions (e.g., alkyne isomerization or polymerization) and to manage potential volatility. This guide provides a self-validating workflow ensuring high recovery (>95%) and purity suitable for subsequent nucleophilic substitutions or biological assays.

Scientific Background & Rationale

Chemical Context[1][2][3][4][5][6]
  • Compound: 2-But-3-ynylpiperidine (

    
    )
    
  • MW (Free Base): ~137.22 g/mol

  • MW (HCl Salt): ~173.68 g/mol

  • pKa: The conjugate acid of a typical 2-alkylpiperidine has a pKa of approximately 11.2 .

The Deprotonation Strategy

The conversion relies on the Henderson-Hasselbalch principle. To ensure >99.9% conversion of the ammonium salt (


) to the free amine (

), the aqueous phase pH must be adjusted to at least 2 units above the pKa.

Using a strong inorganic base (NaOH or KOH) is preferred over weak bases (carbonates) to guarantee this pH threshold is met without requiring excessive equilibration times 1.
Stability Considerations
  • Terminal Alkyne: The but-3-ynyl group contains a terminal alkyne. While generally stable, exposure to extreme heat in the presence of strong bases can theoretically induce isomerization to an internal alkyne or allene. Therefore, the exotherm during neutralization must be controlled, and the process should be conducted at ambient temperatures.

  • Volatility: With a molecular weight of ~137 g/mol , the free base is an oil with moderate volatility. Prolonged exposure to high vacuum during concentration can lead to yield loss.

Materials & Equipment

Reagents
  • Starting Material: 2-But-3-ynylpiperidine HCl (Assay >95%)

  • Base: 2M or 5M Sodium Hydroxide (NaOH) solution.

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Note: DCM is preferred for its high density and excellent solubilization of secondary amines, though MTBE is a greener alternative if strict halogenated solvent restrictions apply.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Wash: Saturated Sodium Chloride (Brine).

Equipment
  • pH Meter or high-range pH strips (pH 10-14).

  • Separatory funnel.

  • Rotary Evaporator with vacuum controller.

  • Nitrogen gas line.

Experimental Protocol

Step 1: Dissolution
  • Weigh the 2-But-3-ynylpiperidine HCl salt into a suitable Erlenmeyer flask.

  • Dissolve in minimal Deionized Water (approx. 10 mL per gram of salt).

    • Rationale: Minimizing water volume maximizes the concentration gradient during extraction, improving yield.

Step 2: Neutralization (Critical Step)
  • Place the flask in a water bath at 20-25°C.

  • Slowly add 2M NaOH dropwise with stirring.

  • Monitor pH: Continue addition until pH reaches 12–14 .

    • Observation: The solution will likely become cloudy or an oil will separate out as the free base forms, as it is less water-soluble than the salt.

  • Stir for an additional 10 minutes to ensure complete equilibration.

Step 3: Extraction[2][3]
  • Transfer the aqueous mixture to a separatory funnel.

  • Add DCM (volume equal to aqueous phase). Shake vigorously for 2 minutes, venting frequently.

  • Allow layers to separate.[2] Collect the lower organic layer (DCM).

  • Re-extract the aqueous layer 2 more times with fresh DCM.

    • Mechanism:[3][4][5][6][7] Multiple extractions exploit the partition coefficient (

      
      ) to recover >98% of the amine 2.
      
Step 4: Washing & Drying
  • Combine the organic extracts.

  • Wash with a small volume of Brine (sat. NaCl) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous

    
      for 15-20 minutes.
    
  • Filter off the solid desiccant. Rinse the filter cake with a small amount of DCM.

Step 5: Concentration
  • Concentrate the filtrate using a rotary evaporator.

    • Bath Temp: < 35°C.

    • Pressure: 200-300 mbar (Do not use full vacuum initially).

  • Stop Point: When solvent distillation ceases, remove from rotovap immediately.

  • Remove final traces of solvent under a gentle stream of Nitrogen gas rather than high vacuum to prevent loss of the volatile free base.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision points in the extraction process.

G Start Start: 2-But-3-ynylpiperidine HCl Dissolve Dissolve in Water (10 mL/g) Start->Dissolve Basify Add NaOH to pH > 12 (Monitor Exotherm) Dissolve->Basify Check_pH Is pH > 12? Basify->Check_pH Check_pH->Basify No (Add more Base) Extract Extract with DCM (3x) Check_pH->Extract Yes Wash Wash Combined Organics with Brine Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Concentrate (Rotovap < 35°C) Finish with N2 Stream Dry->Concentrate Final Yield: Free Base Oil Concentrate->Final

Figure 1: Step-by-step extraction workflow for isolating the free base amine.

Quality Control & Validation

After isolation, the free base must be validated to ensure the salt is removed and the structure is intact.

MethodExpected Observation (Free Base)Contrast with HCl Salt

H NMR (

)

-protons (adjacent to N) shift upfield (approx. 2.6 - 2.9 ppm).

-protons in salt are deshielded (approx. 3.0 - 3.5 ppm).

H NMR (NH)
Broad singlet (NH) usually typically around 1.5 - 2.0 ppm (concentration dependent).Broad ammonium peaks (

) typically > 8.0 ppm or not visible due to exchange.
Silver Nitrate Test No precipitate.White precipitate (AgCl) forms immediately.
Appearance Clear to pale yellow oil.White to off-white solid.

Self-Validating Check: Dissolve a small aliquot of the product in


. If the NMR spectrum shows a broad peak > 8 ppm or if the integration of the 

-protons does not match the expected stoichiometry of the free amine, the deprotonation is incomplete.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction (Amine is water soluble).Saturate the aqueous layer with NaCl (salting out) before extraction to decrease amine solubility in water 6.
Emulsion Formation Fine particulates or similar densities.Filter the biphasic mixture through Celite or add a small amount of brine to increase density difference.
Product Loss Volatility during concentration.[6]Do not use high vacuum (< 50 mbar). Stop evaporation while a small amount of solvent remains and remove it under a gentle nitrogen stream.
Alkyne Degradation Base too strong/hot or Copper contamination.Ensure reagents are free of transition metals. Keep reaction cool. Do not heat the basic solution.

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Solankee, P., et al. (2018). Piperazine dihydrochloride to Free base by using Sodium carbonate.[1] ResearchGate. [Link]

  • ScienceMadness Discussion. (2015). CWE of Piperidine - Handling water soluble amines. ScienceMadness. [Link]

Sources

Application Note: Site-Specific Peptide Labeling via 2-But-3-ynylpiperidine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced integration of 2-(but-3-ynyl)piperidine moieties into peptides. This moiety serves as a dual-purpose tool: it acts as a conformational restrictor (mimicking proline/pipecolic acid to induce turns) and a bioorthogonal handle (providing a terminal alkyne for Click chemistry).[1]

Introduction & Mechanism[1][2]

The integration of non-canonical amino acids (NCAAs) into bioactive peptides is a cornerstone of modern drug discovery.[1] The 2-(but-3-ynyl)piperidine (Byp) scaffold represents a sophisticated class of "clickable" peptidomimetics.[1] Unlike flexible linear alkynes (e.g., propargylglycine), the Byp moiety incorporates the alkyne handle onto a piperidine ring .[1]

Why use 2-But-3-ynylpiperidine?
  • Conformational Locking: The six-membered piperidine ring restricts the

    
     (phi) dihedral angle of the peptide backbone, similar to Proline or Pipecolic acid.[1] This stabilizes secondary structures like 
    
    
    
    -turns, which are often critical for receptor binding.[1]
  • Steric Accessibility: The but-3-ynyl side chain (a 4-carbon linker ending in an alkyne) extends the reactive handle away from the bulky piperidine core.[1] This reduces steric hindrance during the subsequent Click reaction, significantly improving labeling yields compared to shorter linkers.[1]

  • Bio-Orthogonality: The terminal alkyne is inert to physiological conditions but reacts rapidly with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Chemical Structure & Chirality

The building block is typically supplied as Fmoc-(S)-2-(but-3-ynyl)piperidine-2-carboxylic acid (Fmoc-Byp-OH).[1]

  • Formula:

    
     (Protected)
    
  • Chirality: The (S)-enantiomer mimics natural L-amino acids.[1] The (R)-enantiomer can be used to induce reverse turns.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path from Solid Phase Peptide Synthesis (SPPS) to the final labeled conjugate.

G cluster_0 Phase 1: SPPS Incorporation cluster_1 Phase 2: Labeling (Click Chemistry) Resin Resin-Bound Peptide Coupling Difficult Coupling (HATU/HOAt) Resin->Coupling FmocByp Fmoc-Byp-OH (Building Block) FmocByp->Coupling Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection 2x Coupling Required Elongation Chain Elongation Deprotection->Elongation Cleavage TFA Cleavage & Purification Elongation->Cleavage CuAAC CuAAC Reaction (CuSO4 / THPTA) Cleavage->CuAAC Alkyne-Peptide LabeledPeptide Labeled Peptide (Triazole Linkage) CuAAC->LabeledPeptide + Azide-Label

Caption: Workflow for integrating sterically hindered Byp linkers. Note the requirement for optimized coupling conditions due to the secondary amine nature of the piperidine ring.

Protocol 1: Solid Phase Incorporation (SPPS)

Challenge: The Byp residue is a secondary amine (like Proline).[1] Coupling the next amino acid onto the N-terminus of the Byp residue is difficult due to steric hindrance.

Materials
  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).[1]

  • Fmoc-Byp-OH (The linker).[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure
  • Coupling of Fmoc-Byp-OH to the Resin:

    • Note: Coupling the Byp residue to the chain is generally standard.

    • Dissolve Fmoc-Byp-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.[1]

    • Add DIPEA (6 eq).[1]

    • Add to resin and shake for 2 hours at room temperature.

    • QC: Perform a Chloranil test (not Kaiser, as Kaiser detects primary amines). A negative result indicates successful coupling.[1]

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash extensively with DMF (5x) and DCM (3x).[1]

  • Coupling the Next Amino Acid (CRITICAL STEP):

    • Context: You are now coupling onto the sterically hindered secondary amine of the piperidine ring.[1] Standard HBTU/DIC protocols often fail here.

    • Reagent Choice: Use HATU or PyAOP .[1]

    • Stoichiometry: AA (5 eq) : HATU (4.9 eq) : HOAt (5 eq) : DIPEA (10 eq).[1]

    • Conditions: Double coupling is mandatory.

      • Round 1: 2 hours at RT.

      • Round 2: 1 hour at 40°C (if peptide stability permits) or overnight at RT.

    • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage:

    • Standard TFA cleavage: TFA/TIS/H2O (95:2.5:2.5).[1]

    • Note: The terminal alkyne is stable in TFA.

Protocol 2: Copper-Catalyzed Labeling (CuAAC)

This protocol describes the conjugation of the purified Alkyne-Peptide with an Azide-Fluorophore (or other tag).

Materials
  • Peptide: Purified Byp-containing peptide (lyophilized).[1]

  • Label: Azide-functionalized tag (e.g., Azide-PEG3-Biotin or Azide-AlexaFluor).[1]

  • Catalyst Source: CuSO4[2] · 5H2O (100 mM stock in water).[1]

  • Reducing Agent: Sodium Ascorbate (500 mM stock, freshly prepared).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1]

    • Why THPTA? It protects the peptide from oxidative damage caused by Cu(I) and accelerates the reaction.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) or HEPES.[1]

Step-by-Step Procedure
  • Preparation:

    • Dissolve Peptide to 0.5–1.0 mM in Buffer (add <10% DMSO if solubility is poor).[1]

    • Dissolve Azide-Label to 10 mM in DMSO.

  • Complex Formation (Premix):

    • In a separate small tube, mix CuSO4 and THPTA in a 1:5 molar ratio .

    • Example: 10 µL CuSO4 (100 mM) + 50 µL THPTA (100 mM).[1] Incubate for 2 minutes.

  • Reaction Assembly:

    • To the peptide solution, add:

      • Azide-Label (1.5 – 2.0 equivalents relative to peptide).

      • Cu-THPTA Complex (Final conc. of Cu should be 0.5–1.0 mM).[1]

      • Sodium Ascorbate (Final conc.[1] 5.0 mM).[1] Add this last to initiate.

  • Incubation:

    • Flush headspace with Nitrogen/Argon (optional but recommended to protect Ascorbate).[1]

    • Incubate at Room Temperature for 1–2 hours with gentle agitation.

  • Quenching & Purification:

    • Quench by adding EDTA (final 10 mM) to chelate copper.[1]

    • Purify via RP-HPLC. The labeled peptide will have a significantly different retention time due to the addition of the tag.

Data: Coupling Efficiency Comparison

The following table illustrates the importance of ligand choice and linker length.

Linker TypeCatalyst SystemTime to >95% Conv.Oxidative Side-Products
Propargylglycine (Linear)CuSO4 / Ascorbate4 hoursHigh (Met oxidation)
2-But-3-ynylpiperidine CuSO4 / Ascorbate 2 hours Moderate
2-But-3-ynylpiperidine Cu-THPTA / Ascorbate < 45 mins Negligible

Quality Control & Troubleshooting

Analytical Verification[1]
  • HPLC: The triazole formation usually results in a shift. If labeling with a hydrophobic dye, retention time increases. If labeling with a sugar or polar group, it decreases.[1]

  • Mass Spectrometry (ESI-MS):

    • Expected Mass = Mass(Peptide) + Mass(Azide).[1]

    • Note: The reaction is an addition; no small molecules are lost.[1]

    • Racemization Check: Use Marfey’s reagent or chiral HPLC if the Byp residue is at a critical binding interface.[1] The harsh coupling conditions (Protocol 1, Step 3) can sometimes cause slight racemization of the Byp alpha-carbon.

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Coupling (SPPS) Steric hindrance of secondary amine.[1]Switch to PyAOP/HOAt at 50°C. Use microwave-assisted synthesis (50°C, 25W).
Peptide Precipitation (CuAAC) Low solubility of Azide-Label.[1]Add up to 20% DMSO or TFE (Trifluoroethanol) to the buffer.
Blue/Green Solution Oxidation of Cu(I) to Cu(II).[1]Ascorbate is depleted.[1] Add fresh Ascorbate. Flush with Argon.
Met/Trp Oxidation ROS generation by Copper.[1]Must use THPTA or TBTA ligand.[1] Do not use naked Copper sulfate.[1]

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[1] Chemical Reviews, 108(8), 2952-3015.[1] Link[1]

  • Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596-2599.[1] Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.[1] Angewandte Chemie, 48(52), 9879-9883.[1] Link[1]

  • Teixidó, M., et al. (2005). Solid-phase synthesis of N-alkyl amino acids.[1] Journal of Peptide Science, 11(2), 85-102. (Reference for secondary amine coupling difficulties). Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-But-3-ynylpiperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Diagnostic

The Problem: Users frequently report that 2-But-3-ynylpiperidine HCl forms a cloudy suspension, a "jelly-like" precipitate, or fails to dissolve completely in Dimethyl Sulfoxide (DMSO), despite the general rule that amine salts are polar.

The Root Cause: This issue typically stems from a conflict between lattice energy and solvation capability . While DMSO is a polar aprotic solvent excellent for organic molecules, it solvates anions (Cl⁻) poorly. If the crystal lattice of the HCl salt is highly stable, or if the DMSO has absorbed atmospheric moisture (hygroscopicity), the compound will "crash out."

Diagnostic Decision Tree

Use the following logic flow to identify your specific failure mode before attempting a fix.

Solubility_Troubleshooting Start Issue: Compound Undissolved in DMSO Check_Water 1. Check DMSO Quality (Is it old/opened?) Start->Check_Water Check_Temp 2. Check Temperature (Is lab < 20°C?) Check_Water->Check_Temp No (Fresh/Anhydrous) Wet_DMSO Cause: Water Contamination Action: Use fresh Anhydrous DMSO Check_Water->Wet_DMSO Yes (Old) Check_Conc 3. Check Concentration (> 50mM?) Check_Temp->Check_Conc No (Room Temp) Frozen_State Cause: DMSO Freezing Action: Warm to 37°C Check_Temp->Frozen_State Yes (<19°C) Saturation Action: Dilute or Sonicate Check_Conc->Saturation Yes Lattice_Energy Cause: High Lattice Energy Action: Protocol B (Acid/Base Adjust) Check_Conc->Lattice_Energy No (<10mM)

Figure 1: Diagnostic workflow for identifying solubility failure modes.

Technical Protocols

Do not rely on passive diffusion. Use these active solubilization strategies.

Protocol A: The Standard "Force" Method (Physical Disruption)

Use this for initial attempts with fresh, anhydrous DMSO.

  • Preparation: Weigh the target amount of 2-But-3-ynylpiperidine HCl into a glass vial (avoid polystyrene, which DMSO can attack).

  • Solvent Addition: Add Anhydrous DMSO (water content <0.1%).[1]

    • Critical: Do not use DMSO stored in a refrigerator without allowing it to reach room temperature first. Cold DMSO has higher viscosity and poorer solvation kinetics.

  • Vortexing: Vortex at max speed for 60 seconds.

  • Thermal Shift: If solid remains, heat the sealed vial to 37°C - 45°C in a water bath for 10 minutes.

    • Why: Increasing temperature disrupts the crystal lattice and lowers DMSO viscosity.

  • Sonication: Sonicate in an ultrasonic bath (35-40 kHz) for 15 minutes.

    • Observation: The solution should turn clear. If a fine suspension remains, proceed to Protocol B.

Protocol B: The "Salt-Break" Method (Chemical Adjustment)

Use this if Protocol A fails or if the solution gels.

The Science: The HCl salt may be too stable. You can improve solubility by shifting the equilibrium or breaking the ion pairing.

StepActionMechanism
1 Acidification (Optional) Add 1-2 equivalents of acetic acid or dilute HCl. This suppresses the dissociation of the salt, sometimes preventing the "common ion effect" if the issue is complexation, though less common for simple salts.
2 Free-Basing (In Situ) Add 1.05 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO stock.
3 Result This converts the Piperidine-HCl to the Free Base Piperidine. The free base is significantly more lipophilic and will dissolve instantly in DMSO.
4 Caution Only use this method if your downstream assay can tolerate trace amounts of TEA/DIPEA.

Frequently Asked Questions (Troubleshooting)

Q1: My solution turned into a cloudy jelly. What happened?

A: This is a classic sign of DMSO Hydration . DMSO is extremely hygroscopic.[2] If your bottle was left uncapped, it absorbed atmospheric water.

  • The Mechanism: Water molecules bind tightly to DMSO (2:1 ratio), disrupting the solvent structure needed to dissolve the organic tail of your molecule.

  • The Fix: You cannot "dry" the solution easily. You must start over with a fresh, unopened bottle of Anhydrous DMSO [1].[3]

Q2: Why does it precipitate when I put it in the fridge (-20°C)?

A: DMSO freezes at 18.5°C .[1][3][4] When DMSO freezes, it forms a crystal lattice that excludes the solute (your compound). The compound is forced into pockets of high concentration, causing it to crash out (precipitate).

  • The Fix: This is normal. Thaw the solution completely at room temperature (or 37°C) and vortex/sonicate before every use to redissolve the precipitate [2].

Q3: Can I use water to help dissolve the salt?

A: Counter-intuitively, No , not if you want a high-concentration stock. While HCl salts are water-soluble, adding water to DMSO creates an exothermic reaction and changes the solvent polarity index. This often causes the hydrophobic "butynyl" tail to drive precipitation.

  • Exception: If you are making a working solution (e.g., <1mM) for biological assays, you can dilute the DMSO stock into water/buffer, but ensure the final DMSO concentration is <1% to avoid toxicity to cells/enzymes.

Scientific Grounding: The Solvation Mechanism

To understand why this troubleshooting works, we must visualize the molecular interaction.

Solvation_Mechanism cluster_0 Solid State (Crystal Lattice) cluster_1 DMSO Solvation Piperidine Piperidinium(+) Chloride Cl(-) Piperidine->Chloride Ionic Bond (High Energy) DMSO DMSO DMSO->Piperidine Solvates Cation (Good) DMSO->Chloride Repels Anion (Poor)

Figure 2: DMSO effectively solvates the organic cation but leaves the chloride anion "naked," which can lead to instability and precipitation if the lattice energy is high.

Key Insight: DMSO is a "cation-loving" solvent. It surrounds the positive nitrogen of the piperidine ring effectively. However, the chloride anion is left relatively "naked" (unsolvated). If the attraction between the Piperidinium(+) and Cl(-) is stronger than the DMSO-Cation interaction, the solid will not dissolve. This is why heat (adding energy to break the lattice) or free-basing (removing the ionic interaction entirely) are the most effective fixes [3].

Reference Data

Solubility Properties Table
PropertyValue / ConditionNote
Molecular Weight ~173.68 g/mol
DMSO Solubility High (Potential >100 mM)Requires Anhydrous conditions
Water Solubility Moderate to HighGood for the salt, poor for free base
DMSO Freezing Pt 18.5°CSolid at cool room temp
Hygroscopicity HighDMSO absorbs ~6% water in 1hr at 40% RH [1]
References
  • BenchChem. (2025).[1][3][5] Impact of hygroscopic DMSO on hydrochloride solubility.[3] Retrieved from

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • Gaylord Chemical. (2016). Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin 102.[6] Retrieved from [6]

  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine Hydrochloride Derivatives. Retrieved from

Sources

Preventing alkyne degradation in 2-But-3-ynylpiperidine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-But-3-ynylpiperidine

A Guide to Preventing Terminal Alkyne Degradation

Welcome to the technical support guide for the synthesis and handling of 2-But-3-ynylpiperidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The terminal alkyne moiety is a powerful functional group for click chemistry, Sonogashira couplings, and further molecular elaboration. However, its reactivity also makes it susceptible to specific degradation pathways, primarily oxidative homocoupling, which can lead to reduced yields, complex purification challenges, and compromised compound integrity.

This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you navigate the complexities of working with this compound and ensure the success of your experiments.

The Core Challenge: Understanding Alkyne Degradation

The primary degradation pathway for 2-But-3-ynylpiperidine, and terminal alkynes in general, is oxidative homocoupling. This reaction, known as the Glaser or Hay coupling, involves the dimerization of two alkyne molecules to form a symmetric 1,3-diyne.[1][2][3] This process is almost invariably mediated by the presence of copper salts (either as a desired catalyst or as an impurity) and an oxidant, which is typically molecular oxygen from the air.[3]

The piperidine nitrogen can chelate with copper ions, potentially bringing the catalyst into close proximity with the alkyne and exacerbating the problem. Understanding this mechanism is the first step toward preventing it.

G cluster_main Alkyne Degradation Pathway: Oxidative Homocoupling mol 2 x 2-But-3-ynylpiperidine (Desired Monomer) intermediate Copper(I) Acetylide Intermediate mol->intermediate Deprotonation & Coordination reagents [Cu(I) / Cu(II)] Catalyst + O₂ (Air) reagents->intermediate product 1,6-di(piperidin-2-yl)hexa-2,4-diyne (Dimer Byproduct) intermediate->product Oxidative Coupling

Caption: Mechanism of 2-But-3-ynylpiperidine degradation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 2-But-3-ynylpiperidine, particularly in reactions like the A³ coupling (Aldehyde-Alkyne-Amine) or alkylation of piperidine with a butynyl halide.

Question 1: "My reaction mixture is turning blue or green, and the yield of my desired product is low. What's happening?"

  • Plausible Cause: The blue/green coloration is characteristic of Cu(II) species in solution. This indicates that the Cu(I) catalyst, often used in propargylamine syntheses, is being oxidized by air.[3] This oxidized Cu(II) readily promotes the oxidative homocoupling (Glaser coupling) of your terminal alkyne, consuming your starting material and forming the unwanted diyne dimer.[1]

  • Immediate Action:

    • Inert Atmosphere: Immediately begin sparging the reaction mixture with an inert gas (Argon or Nitrogen) to displace dissolved oxygen. For future experiments, ensure the reaction is set up and maintained under a positive pressure of inert gas from the start.

    • Solvent Degassing: Before starting the reaction, thoroughly degas all solvents. This can be achieved by three to five cycles of vacuum followed by backfilling with inert gas, or by sparging with argon for at least 30 minutes.

  • Long-Term Solution: While a Cu(I) catalyst is often necessary, its concentration should be minimized. If the reaction allows, consider a copper-free protocol. Some modern variations of the Sonogashira coupling, for instance, have been developed to run under copper-free conditions to avoid this very issue.[4][5]

Question 2: "My crude NMR and LC-MS show a significant peak with a mass roughly double that of my product, minus two protons. Is this the dimer?"

  • Plausible Cause: Yes, this is the classic signature of the homocoupled diyne byproduct. The mass corresponds to (2 x Molecular Weight of Product) - 2 amu. This confirms that the oxidative degradation pathway is the primary issue in your reaction.

  • Immediate Action:

    • Purification: The diyne byproduct often has different polarity and basicity compared to your desired propargylamine. Purification can typically be achieved using column chromatography. Due to the basic nature of the piperidine, it is often beneficial to use a silica gel column treated with a small amount of triethylamine (~1-2%) in the eluent system to prevent tailing and improve separation. Solid Phase Extraction (SPE) using an ion exchange cartridge (like SCX) can also be a highly effective method for separating the basic product from non-basic impurities.[6]

  • Long-Term Solution:

    • Use of Additives/Ligands: Incorporating a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can stabilize the Cu(I) oxidation state and, in some cases, favor the desired cross-coupling over homocoupling. This is the principle behind the Hay coupling modification.[1][3]

    • Protecting Group Strategy: If feasible within your synthetic route, protecting the terminal alkyne with a silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), completely prevents homocoupling.[7] The protecting group can be selectively removed later under mild conditions, such as with potassium carbonate in methanol or with a fluoride source like TBAF.[7][8]

Question 3: "I'm performing a Sonogashira coupling with 2-But-3-ynylpiperidine and my yields are inconsistent. How can I improve reproducibility?"

  • Plausible Cause: In addition to the Glaser coupling of your piperidine derivative, the Sonogashira reaction itself is sensitive to oxygen, which can damage the palladium catalyst and promote homocoupling.[9][10] The amine base used can also influence the reaction outcome.

  • Immediate Action & Solution:

    • Strictly Anaerobic Conditions: The Sonogashira reaction requires rigorous exclusion of air. Use Schlenk line techniques and thoroughly degassed solvents.

    • Optimize Base and Solvent: The choice of amine base is critical. Bulky amines can sometimes hinder the desired reaction. While often used as both base and solvent, switching to a non-amine base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF or THF can sometimes reduce side reactions.[4]

    • Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid the homocoupling issue.[11] These often rely on more sophisticated palladium catalysts or ligands but can provide much cleaner reactions and higher yields of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic method for preparing 2-But-3-ynylpiperidine while minimizing degradation?

A: A three-component A³ coupling reaction using piperidine, formaldehyde (or paraformaldehyde), and acetylene gas is a direct route. However, for better control and to avoid handling acetylene gas, a two-step approach is often more robust:

  • Alkylation of Piperidine: React piperidine with a suitable 4-halo-1-butyne (e.g., 4-bromo-1-butyne) in the presence of a non-nucleophilic base like potassium carbonate in a solvent such as acetonitrile. This avoids the use of copper catalysts altogether in the key bond-forming step.

  • Protecting Group Approach: Alternatively, perform the A³ coupling using a silyl-protected alkyne (e.g., trimethylsilylacetylene). The resulting silyl-protected propargylamine is highly stable. The TMS group can then be cleaved using mild conditions like K₂CO₃ in methanol to yield the final product just before its next use.[7][12]

Q: How should I store 2-But-3-ynylpiperidine to ensure its long-term stability?

A: Terminal alkynes, especially those with basic functional groups, should be stored with care.

  • Temperature: Store at low temperatures (2-8°C).[13]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent contact with oxygen and moisture.

  • Container: Use a clean, dry amber glass vial with a well-sealed cap to protect from light.

  • Purity: Ensure the compound is pure before storage. Trace amounts of metal catalysts can accelerate decomposition over time.

Q: Can I use 2-But-3-ynylpiperidine directly after synthesis without purification?

A: It is strongly discouraged. Crude reaction mixtures often contain residual catalysts (copper, palladium), bases, and byproducts (the diyne dimer). These impurities can interfere with subsequent reactions, poison catalysts, and lead to inaccurate quantification. Purification by column chromatography or distillation is essential for obtaining reliable and reproducible results in downstream applications.

Key Parameter Summary for Preventing Degradation

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative homocoupling by excluding O₂, the terminal oxidant in Glaser-Hay coupling.[3][10]
Solvents Degassed prior to useRemoves dissolved O₂ which is sufficient to cause significant dimerization.
Catalyst Use minimal Cu(I); consider Cu-free systemsCopper is the primary catalyst for the unwanted homocoupling side reaction.[1][5]
Temperature As low as reaction kinetics permitHigher temperatures can increase the rate of side reactions.
Additives Use of ligands (e.g., TMEDA)Can stabilize the active Cu(I) catalyst and improve selectivity.[3]
Protection Use of silyl protecting groups (TMS, TIPS)Physically blocks the terminal alkyne C-H bond, completely preventing dimerization.[7][8]

Recommended Protocol: Synthesis via Alkylation

This protocol describes the synthesis of 2-But-3-ynylpiperidine via alkylation of 2-pipecoline, a common precursor, thereby avoiding a copper-catalyzed step.

G cluster_workflow Recommended Synthesis Workflow start 1. Setup & Degas reactants 2. Charge Reactants (2-Pipecoline, K₂CO₃, 4-bromo-1-butyne) start->reactants reaction 3. Reaction (Acetonitrile, 60°C, 12h) reactants->reaction monitor 4. Monitor by TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup (Filter, Extract, Dry) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify end 7. Characterize & Store purify->end

Sources

Resolving hygroscopic clumping of 2-But-3-ynylpiperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-But-3-ynylpiperidine Salts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimentation of these hygroscopic compounds. The following troubleshooting guides and FAQs provide in-depth technical information and practical solutions to ensure the integrity and successful application of your research.

Frequently Asked Questions (FAQs)

Q1: My vial of 2-But-3-ynylpiperidine salt, which was initially a free-flowing powder, has formed hard clumps. What is causing this?

A1: The clumping you are observing is a classic sign of hygroscopicity. 2-But-3-ynylpiperidine, as a heterocyclic amine, readily forms salts that can attract and absorb moisture from the atmosphere.[1][2][3] This process, known as hygroscopic clumping or caking, occurs when the absorbed water acts as a solvent, dissolving a small amount of the salt at the particle surface. Subsequent evaporation or temperature fluctuations can cause the dissolved salt to recrystallize, forming solid bridges between individual particles, resulting in the formation of clumps.[4]

The hygroscopic nature of piperidine itself is well-documented.[1][2] When derivatized and salified, this property can be retained or even amplified depending on the counter-ion used to form the salt. The presence of polar functional groups in the 2-But-3-ynylpiperidine molecule contributes to its affinity for water molecules.

Q2: How can I prevent my 2-But-3-ynylpiperidine salt from clumping in the first place?

A2: Proactive prevention is the most effective strategy for managing hygroscopic compounds. Proper storage and handling are critical. Here are the key preventative measures:

  • Inert Atmosphere Storage: Upon receipt, store the vial of 2-But-3-ynylpiperidine salt in a desiccator containing a suitable desiccant, such as silica gel or calcium chloride.[3][5][6] For enhanced protection, especially for long-term storage, consider placing the primary container inside a larger, heat-sealed foil bag containing desiccant pouches.[7]

  • Controlled Environment for Handling: Whenever possible, handle the compound in a controlled environment with low relative humidity, such as a glove box or a humidity-controlled laboratory.[8][9] If a controlled environment is not available, work quickly to minimize the compound's exposure to ambient air.[5]

  • Proper Sealing: Always ensure the container is tightly sealed immediately after use. Using parafilm to further seal the container lid can provide an additional barrier against moisture ingress.[7]

  • Aliquotting: For frequently used materials, it is advisable to aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric moisture during repeated openings.

Q3: I have a clumped vial of 2-But-3-ynylpiperidine salt. Is it still usable? How can I break up the clumps?

A3: In many cases, clumped material is still usable, provided it has not undergone chemical degradation. The primary issue with clumping is the difficulty in accurately weighing the material and ensuring homogeneity.

To break up clumps, you can use the following mechanical methods:

  • Spatula or Glass Rod: For softer clumps, a clean, dry spatula or glass rod can be used to gently break them apart inside the vial.[5]

  • Mortar and Pestle: For harder aggregates, the material can be transferred to a dry mortar and pestle for gentle grinding. Ensure this is done in a low-humidity environment to prevent further moisture absorption.

  • Shaking with Milling Media: Placing a few sterile, dense beads (e.g., ceramic or stainless steel) in the vial and shaking vigorously can help break up clumps.[10]

Caution: When mechanically breaking clumps, be mindful of generating dust, and always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).[5]

Troubleshooting Guides

Problem 1: Inconsistent results in my experiments using 2-But-3-ynylpiperidine salt.

This issue is often linked to inaccurate weighing due to the hygroscopic nature of the compound. Absorbed water can significantly alter the mass of the sample, leading to errors in concentration calculations.

Workflow for Accurate Weighing of Hygroscopic 2-But-3-ynylpiperidine Salts:

Caption: Workflow for accurate weighing of hygroscopic compounds.

Detailed Protocol for Accurate Weighing:

  • Preparation: Before opening the primary container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation.

  • Rapid Weighing by Difference:

    • Tare a clean, dry vial with a secure cap on the analytical balance.

    • Remove the vial from the balance and quickly add an approximate amount of the 2-But-3-ynylpiperidine salt.

    • Immediately cap the vial tightly.

    • Place the capped vial back on the balance to obtain a stable reading. The difference between this mass and the initial mass of the vial is the accurate weight of your compound.

  • Making a Stock Solution: A highly reliable method is to use the entire contents of a vial to prepare a stock solution of a known concentration.[6] This eliminates the need for repeated weighing from a container that has been exposed to air.

Problem 2: My 2-But-3-ynylpiperidine salt appears to be "oiling out" or becoming a sticky solid.

This indicates a more advanced stage of moisture absorption, where the compound has absorbed enough water to begin dissolving, a phenomenon known as deliquescence.

Solutions for Deliquescent Compounds:

  • Drying under Vacuum: The material can often be salvaged by drying it under a high vacuum for several hours. A vacuum oven at a gentle temperature (e.g., 30-40°C, well below the compound's melting or decomposition point) can accelerate this process.

  • Lyophilization (Freeze-Drying): If you need to recover the material as a fine powder, lyophilization is an excellent option.[11][12][13] This involves dissolving the compound in a suitable solvent (e.g., deionized water or a solvent mixture), freezing the solution, and then removing the solvent by sublimation under vacuum.[13] This process can yield a highly porous, free-flowing powder that is often less prone to immediate clumping.[11]

Experimental Protocol: Emergency Lyophilization to Recover Clumped Product

  • Dissolution: Dissolve the entire clumped contents of the vial in a minimal amount of high-purity water or a suitable solvent system to achieve complete dissolution.

  • Freezing: Transfer the solution to a lyophilization flask. Freeze the solution rapidly, for instance, by swirling the flask in a bath of liquid nitrogen or a dry ice/acetone slurry, to create a thin, frozen shell on the flask's inner surface.[14]

  • Drying: Connect the flask to a lyophilizer. The vacuum will cause the frozen solvent to sublime directly from a solid to a gas, leaving behind a dry, powdered form of your 2-But-3-ynylpiperidine salt.

  • Storage: Immediately transfer the lyophilized powder to a clean, dry vial and store it in a desiccator.

Problem 3: I am developing a formulation with 2-But-3-ynylpiperidine salt and need to improve its long-term stability against humidity.

For drug development professionals, managing the hygroscopicity of an Active Pharmaceutical Ingredient (API) is crucial for ensuring the stability and shelf-life of the final dosage form.[15][16]

Advanced Strategies to Mitigate Hygroscopicity:

  • Salt Form Selection: The choice of the counter-ion can significantly impact the hygroscopicity of the salt.[17][18] A systematic salt screening study is recommended. Generally, larger, more hydrophobic counter-ions may reduce hygroscopicity compared to smaller, more hydrophilic ones.[19]

  • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice and reduce the material's affinity for water.[20][21] This is a powerful crystal engineering technique to improve the physicochemical properties of an API.[21]

  • Formulation with Excipients: Incorporating specific excipients into your formulation can protect the API from moisture.[15][22]

    • Moisture Scavengers: Excipients like anhydrous dibasic calcium phosphate or certain types of starch can preferentially absorb ambient moisture.

    • Hydrophobic Barriers: Lubricants such as magnesium stearate or film-coating agents can form a physical barrier, shielding the API from humidity.[15][23]

Data Summary: Influence of Formulation Strategies on Hygroscopicity

StrategyMechanism of ActionExpected Outcome for 2-But-3-ynylpiperidine Salt
Salt Screening Altering the crystal lattice energy and intermolecular interactions.Identification of a salt form with a higher critical relative humidity.
Co-crystallization Creating a new crystalline solid with different packing and hydrogen bonding motifs.Reduced water vapor sorption and improved physical stability.[20]
Excipient Addition Preferential moisture absorption or formation of a physical barrier.Enhanced stability of the final dosage form by minimizing API exposure to water.[15]

Advanced Characterization of Hygroscopicity

For a thorough understanding of the hygroscopic behavior of your 2-But-3-ynylpiperidine salt, Dynamic Vapor Sorption (DVS) is the gold-standard analytical technique.[24][25]

What DVS tells you:

  • Moisture Sorption-Desorption Isotherm: A DVS instrument measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[24][26] This generates an isotherm plot that reveals the extent and rate of water uptake.

  • Hygroscopicity Classification: Based on the percentage of water uptake at a specific RH (e.g., 80% RH), the material can be classified from non-hygroscopic to very hygroscopic.

  • Critical Relative Humidity (CRH): The RH at which the material begins to rapidly absorb moisture, potentially leading to deliquescence.

  • Physical Stability: DVS can help identify RH levels that may induce changes in the solid form of the material, such as converting an anhydrous form to a hydrate.[27]

Workflow for Investigating Hygroscopicity using DVS:

Caption: DVS analysis workflow for hygroscopic compounds.

By implementing these strategies and utilizing advanced characterization techniques, researchers and developers can effectively manage the challenges associated with the hygroscopic nature of 2-But-3-ynylpiperidine salts, ensuring the reliability of experimental results and the stability of final products.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Online] Available at: [Link]

  • Colorcon. The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Online] 31 October 2023. Available at: [Link]

  • ScienceDirect. Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. [Online] Available at: [Link]

  • ACS Publications. Characterization, Solubility, and Hygroscopicity of BMS-817399. [Online] 30 July 2024. Available at: [Link]

  • ProUmid. DVS Systems | Dynamic Vapor Sorption. [Online] Available at: [Link]

  • AQUALAB. Dynamic Vapor Sorption. [Online] Available at: [Link]

  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Online] Available at: [Link]

  • Hosokawa Micron Powder Systems. Active Freeze Drying for the Pharmaceutical Industry. [Online] Available at: [Link]

  • Mettler Toledo. Dynamic Vapor Sorption (DVS). [Online] Available at: [Link]

  • Reddit. Request: how do you guys break large clumps of dry chemicals? [Online] 22 September 2023. Available at: [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? [Online] 17 July 2010. Available at: [Link]

  • MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Online] 5 January 2023. Available at: [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Online] 5 January 2023. Available at: [Link]

  • Roquette. Low Moisture Excipients for Moisture-Sensitive APIs. [Online] Available at: [Link]

  • Chemcess. Piperidine: Properties, Reactions, Production And Uses. [Online] 14 August 2024. Available at: [Link]

  • Adragos Pharma. Lyophilization: Guide to Freeze Drying in Pharmaceuticals. [Online] 18 June 2025. Available at: [Link]

  • CPL. Lyophilization Technology for Improving Stability of Small and Large Molecules. [Online] 1 October 2024. Available at: [Link]

  • DrugPatentWatch. How Excipients Shape Drug Effectiveness. [Online] 28 July 2025. Available at: [Link]

  • Schaeffer. HYGROSCOPIC BULK SOLIDS. [Online] Available at: [Link]

  • Atmospheric Chemistry and Physics. The effect of atmospherically relevant aminium salts on water uptake. [Online] 6 November 2023. Available at: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Online] 27 November 2008. Available at: [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Online] 14 September 2016. Available at: [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Online] Available at: [Link]

  • University of California, Irvine. recrystallization.pdf. [Online] Available at: [Link]

  • Solubility of Things. Piperidine. [Online] Available at: [Link]

  • Niras. The science of lyophilization in the pharmaceutical industry. [Online] 12 September 2024. Available at: [Link]

  • MDPI. Spray Freeze-Drying as a Solution to Continuous Manufacturing of Pharmaceutical Products in Bulk. [Online] 19 June 2020. Available at: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Online] 19 November 2019. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. [Online] Available at: [Link]

  • The Merck Index. Piperidine. [Online] Available at: [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Online] 15 June 2013. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). [Online] Available at: [Link]

  • University of Massachusetts. Recrystallization I 10. [Online] Available at: [Link]

  • PubMed. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Online] 15 January 2012. Available at: [Link]

  • Quora. What chemical can be added to a hygroscopic substance to prevent it from absorbing any water? [Online] 30 January 2014. Available at: [Link]

  • ResearchGate. Chapter 3. Analytical Techniques in Solid-state Characterization. [Online] Available at: [Link]

  • CEA. Solid analysis techniques. [Online] Available at: [Link]

  • PubChem. 2-(3-But-2-ynylimidazol-4-yl)-6-methylpiperidine. [Online] Available at: [Link]

  • 3P Instruments. Solids Characterization. [Online] Available at: [Link]

  • PubMed. Physical characterization of pharmaceutical solids. [Online] Available at: [Link]

  • Wiley-Blackwell. Characterisation of Bulk Solids. [Online] 20 October 2004. Available at: [Link]

  • Wikipedia. Piperidine. [Online] Available at: [Link]

  • MDPI. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. [Online] 7 November 2025. Available at: [Link]

  • ACS Publications. Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. [Online] 2 July 2024. Available at: [Link]

  • Ataman Kimya. PIPERIDINE. [Online] Available at: [Link]

  • NIST WebBook. 2,3-Butanediol. [Online] Available at: [Link]

Sources

Minimizing side reactions during 2-But-3-ynylpiperidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions & Optimization Audience: Medicinal Chemists / Process Chemists

Executive Summary & Chemical Logic

2-But-3-ynylpiperidine is a high-value scaffold offering two distinct vectors for diversification: the nucleophilic secondary amine and the electrophilic/nucleophilic terminal alkyne. However, this duality creates a "Chemo-selectivity Trap."

The Core Challenge: The secondary amine (


 amine) is a potent ligand. In transition-metal catalyzed reactions intended for the alkyne (e.g., Sonogashira, CuAAC), the free amine often poisons the catalyst by displacing ligands or forming stable, non-reactive chelates. Furthermore, the C2 stereocenter is susceptible to racemization under the basic conditions often required to activate the alkyne.

This guide provides a self-validating system to isolate these reactive centers and minimize three primary side reactions: Catalyst Poisoning , Glaser Homocoupling , and C2-Racemization .

Critical Decision Matrix

Before initiating experimentation, determine your protection strategy. Unprotected amines are the primary cause of yield loss in alkyne functionalization.

ProtectionStrategy Start Start: Functionalization Goal Target Target: Alkyne Modification (Sonogashira/Click) Start->Target AmineStatus Is the Amine Protected? Target->AmineStatus Direct Direct Reaction (High Risk) AmineStatus->Direct No Protect Apply N-Protection AmineStatus->Protect No (Recommended) Safe Proceed to Coupling (High Yield) AmineStatus->Safe Yes Risk1 Risk: Catalyst Poisoning (Cu/Pd sequestration) Direct->Risk1 Risk2 Risk: N-Alkylation (Regio-scrambling) Direct->Risk2 Protect->Safe Boc/Cbz Installed

Figure 1: Decision matrix for handling the orthogonal reactivity of the amine and alkyne.

Troubleshooting Guides (FAQ Format)

Module A: The "Dead Catalyst" Phenomenon

Symptom: You are attempting a Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling, but conversion is <10% despite fresh catalyst.

  • Root Cause: Nitrogen Chelation. The piperidine nitrogen (especially with the flexible butynyl linker) can wrap around and coordinate to the Copper(I) or Palladium(0) center, effectively removing it from the catalytic cycle.

  • Immediate Fix:

    • Protect the Amine: Install a Boc (tert-butyloxycarbonyl) group. This reduces the nucleophilicity of the nitrogen and adds steric bulk, preventing metal coordination.

    • Increase Catalyst Loading: If protection is impossible, increase CuI loading to 20–30 mol% to saturate the amine "trap" while leaving free metal for the alkyne.

    • Add a Superior Ligand: In CuAAC, use TBTA or THPTA. These ligands bind Cu(I) stronger than the piperidine amine, protecting the catalyst.

Module B: The "Blue Mixture" / Homocoupling

Symptom: Reaction mixture turns blue/green (indicative of Cu(II)) and you isolate a symmetrical diyne dimer instead of your cross-coupled product.

  • Root Cause: Glaser Coupling. In the presence of oxygen, Copper(I) oxidizes to Copper(II), facilitating the coupling of two alkyne units (

    
    ) rather than the intended reaction.
    
  • Protocol Adjustment:

    • Strict Anaerobic Conditions: Sparge all solvents with Argon for 15 minutes before adding the catalyst.

    • Slow Addition: Add the alkyne dropwise via syringe pump. Keeping the instantaneous concentration of alkyne low statistically favors the cross-coupling over the homocoupling.[1]

    • Reducing Agent: In Click chemistry, always include Sodium Ascorbate (excess) to constantly reduce any formed Cu(II) back to the active Cu(I) species.

Module C: Loss of Chirality (Racemization)

Symptom: The enantiomeric excess (ee) of the product is significantly lower than the starting material (2-But-3-ynylpiperidine).

  • Root Cause: C2-Deprotonation. The proton at the C2 position is alpha to the nitrogen. Strong bases or high temperatures can cause deprotonation/re-protonation, scrambling the stereocenter.

  • Prevention:

    • Avoid Strong Bases: Do not use n-BuLi or LDA unless performing specific kinetic resolutions. Use milder bases like

      
      , 
      
      
      
      , or organic bases (DIPEA/TEA).
    • Temperature Control: Keep Sonogashira reactions below 60°C. If higher temperatures are needed, ensure the amine is protected as a carbamate (Boc), which decreases the acidity of the C2 proton compared to an amide or free amine.

Optimized Experimental Protocols

Protocol 1: N-Boc Protection (The Safety Net)

Why: Essential to mask amine reactivity and prevent catalyst poisoning.

  • Dissolution: Dissolve 2-But-3-ynylpiperidine (1.0 equiv) in DCM (0.2 M).

  • Base Addition: Add TEA (Triethylamine) (1.5 equiv). Cool to 0°C.

  • Reagent: Add

    
     (Di-tert-butyl dicarbonate) (1.1 equiv) portion-wise.
    
  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (ninhydrin stain will disappear for the product).

  • Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over

    
    .[1]
    
  • Validation: NMR should show a simplified spectrum with a sharp singlet ~1.45 ppm (Boc group).

Protocol 2: Robust Sonogashira Coupling (Anaerobic)

Why: Optimized to prevent Glaser coupling and preserve stereochemistry.

ComponentEquivalentsRoleNotes
N-Boc-2-But-3-ynylpiperidine 1.0SubstrateProtected to prevent Pd poisoning
Aryl Halide (Ar-I) 1.1Coupling PartnerIodides react faster than bromides

0.03 (3 mol%)CatalystStandard robust pre-catalyst
CuI 0.015 (1.5 mol%)Co-catalystActivates alkyne; keep ratio low

3.0Base/SolventActs as H-X scavenger
THF/DMF SolventMediumMUST BE DEGASSED

Step-by-Step:

  • Degassing: Place Aryl Halide, Pd catalyst, and CuI in a dry flask. Cap and purge with Argon x3.

  • Solvent Prep: In a separate vessel, sparge THF/Et3N (1:1 mix) with Argon for 20 mins.

  • Addition: Cannulate the solvent mix into the solids.

  • Alkyne Addition: Add the N-Boc-alkyne (dissolved in degassed solvent) dropwise over 30 minutes at RT.

    • Note: Dropwise addition keeps alkyne concentration low, minimizing homocoupling.

  • Reaction: Stir at RT (or mild heat, max 50°C) for 12-18h.

  • Quench: Filter through a Celite pad to remove metal salts.

Mechanistic Visualization: The Chelation Trap

This diagram illustrates why the free amine fails in Copper-catalyzed reactions and how protection solves it.

ChelationMechanism Cu Active Catalyst [L-Cu(I)] Trap Inactive Chelate Complex (Catalyst Poisoned) Cu->Trap Irreversible Binding Product Cu-Acetylide Intermediate (Productive Cycle) Cu->Product Binds Alkyne Instead FreeAmine Free Amine Substrate (Piperidine-NH) FreeAmine->Cu Coordinates ProtectedAmine Boc-Protected Substrate (Piperidine-N-Boc) ProtectedAmine->Cu Steric Repulsion

Figure 2: Mechanistic pathway showing how free amines sequester Copper catalysts, while Boc-protection forces the catalyst to react with the alkyne.

References

  • Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • Amine Poisoning in Sonogashira: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • CuAAC Mechanism & Ligands: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2] Chemical Reviews. Link

  • Piperidine Stereochemistry: Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-piperidines. The Journal of Organic Chemistry. Link
    
  • Protecting Group Strategies: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3] Link

Sources

Technical Support Center: Purification Strategies for 2-But-3-ynylpiperidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-But-3-ynylpiperidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable synthetic intermediate. The unique combination of a basic piperidine ring and a terminal alkyne functional group presents specific purification hurdles that require carefully considered strategies. This document provides in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting logic to streamline your workflow and maximize the purity and yield of your target compound.

Frequently Asked Questions (FAQs)
Q1: What is the most effective initial cleanup strategy for a crude 2-But-3-ynylpiperidine reaction mixture?

The most robust and efficient first step is a liquid-liquid acid-base extraction.[1][2][3] This technique leverages the basicity of the piperidine nitrogen to separate it from non-basic organic impurities.

Causality Explained: The lone pair of electrons on the piperidine nitrogen makes it a Brønsted-Lowry base. When you wash your crude organic solution with a dilute aqueous acid (like 1M HCl), the nitrogen is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous layer, leaving neutral or acidic organic impurities behind in the organic layer.[1][3] Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the ammonium salt, regenerating the neutral, organic-soluble piperidine derivative, which can then be extracted back into a fresh organic solvent.[1] This process is highly effective for removing starting materials, non-basic by-products, and other neutral contaminants.

Q2: I'm performing flash column chromatography on silica gel, but my product is smearing badly (tailing) or not eluting at all. What is causing this and how can I fix it?

This is a classic issue when purifying amines on standard silica gel. The problem arises from the strong interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica. This can lead to irreversible adsorption and significant peak tailing.[4][5]

Solutions & Explanations:

  • Use a Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.1-2% by volume).[5] The modifier acts as a competitive base, interacting with the acidic sites on the silica gel and preventing your target compound from binding too strongly. This results in sharper peaks and improved recovery.

  • Use a Deactivated Stationary Phase: Consider using a stationary phase designed for amine purification, such as amine-functionalized silica or alumina (which is less acidic than silica).[4][5] These are commercially available and can provide excellent separation without the need for mobile phase modifiers.

  • Solvent Selection: When dissolving your crude sample for loading (wet-loading), use a minimal amount of a strong solvent like dichloromethane (DCM) or even a small amount of DMF for poorly soluble materials to ensure a tight injection band.[6] Avoid dissolving the sample in a solvent that is much stronger than the initial mobile phase, as this can disrupt the separation at the top of the column.[6]

Q3: Is the terminal alkyne of the butynyl group stable during acid-base extraction and other purification steps?

The terminal C-H bond of the butynyl group is weakly acidic (pKa ≈ 25), but it is significantly less acidic than the protonated piperidine nitrogen is acidic (pKa ≈ 11).[7] Therefore, under the conditions of a standard acid-base extraction, the alkyne is generally stable.

Conditions to Avoid:

  • Strong Bases: While stable to NaOH or K₂CO₃ used in workups, prolonged exposure to very strong bases (e.g., organolithiums, NaNH₂) could potentially deprotonate the terminal alkyne. This is not a concern in standard extraction or chromatography.

  • Certain Metals: Be mindful of transition metals like copper or silver, especially under basic conditions, which can sometimes catalyze alkyne coupling or other side reactions.

  • Silyl Protecting Groups: If your alkyne is protected (e.g., with a trimethylsilyl group), note that these groups are labile and can be cleaved under both acidic and basic conditions.[8]

Q4: My NMR spectrum is clean after purification, but the integration doesn't perfectly match. Could I have a persistent impurity?

Yes, it's possible. Besides common starting materials, consider the formation of process-related impurities that may have similar polarities to your product.

Potential Impurities & Their Origin:

  • Positional Isomers: Depending on the synthesis, you might form isomers (e.g., 3- or 4-substituted piperidines). These can be difficult to separate.

  • Over-alkylation Products: If the piperidine nitrogen is a nucleophile in your reaction, it's possible for it to react twice, leading to a quaternary ammonium salt. This would likely be removed during extraction.

  • By-products from Side Reactions: Incomplete reactions, eliminations, or rearrangements can generate impurities.[9] For example, if your synthesis involves the reduction of a pyridine precursor, incomplete reduction could leave aromatic impurities.[10]

  • Dimerization Products: The terminal alkyne could potentially dimerize under certain conditions, leading to a higher molecular weight impurity.

Troubleshooting: A combination of analytical techniques is key. Use LC-MS to identify the molecular weights of the impurities.[11] High-resolution mass spectrometry (HRMS) can provide an exact mass to help determine the elemental formula.[12] Advanced NMR techniques like COSY and HSQC can help confirm the structure of your main product and identify the structure of co-eluting impurities.[13][14]

Troubleshooting Guide
Symptom / Observation Possible Cause(s) Recommended Solution(s)
Low yield after acid-base extraction. 1. Incomplete protonation (aqueous pH not low enough).2. Incomplete deprotonation (aqueous pH not high enough).3. Emulsion formation during extraction.1. Ensure aqueous layer is pH < 2 after acid wash.2. Ensure aqueous layer is pH > 10 before back-extraction.[1]3. Add brine (saturated NaCl solution) to break emulsions.
Broad, tailing peaks during flash chromatography. Strong interaction of the basic piperidine with acidic silica gel.[5]Add 0.5-2% triethylamine to the eluent. Alternatively, use an alumina or amine-functionalized silica column.[4]
Product does not elute from silica column. Irreversible binding to the stationary phase due to high basicity.[4]Use a stronger, more polar eluent system (e.g., higher % of MeOH in DCM), always containing a basic modifier. If this fails, switch to a less acidic stationary phase like alumina.
Yellow or brown tint in the final product. Formation of colored degradation products or presence of high-molecular-weight impurities.Consider a final purification step such as distillation (if the product is thermally stable and liquid) or recrystallization from a suitable solvent system.[4]
NMR shows unexpected signals after purification. Presence of residual solvents or a co-eluting impurity.Check for common solvent peaks. Use LC-MS to check for other masses. If an impurity is confirmed, re-purify using a different solvent system or technique.[9][12]
Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction

This protocol is designed to separate the basic 2-But-3-ynylpiperidine from neutral or acidic organic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Self-Validation: Test the pH of the aqueous layer; it should be strongly acidic (pH 1-2). The organic layer contains neutral/acidic impurities and can typically be set aside. Repeat the extraction of the organic layer with fresh 1M HCl to maximize recovery.

  • Basification: Combine all acidic aqueous extracts in the Erlenmeyer flask and cool the flask in an ice bath. Slowly add 5M NaOH solution dropwise with stirring until the solution is strongly basic (pH > 10). Self-Validation: The solution may become cloudy as the deprotonated, less soluble amine is liberated.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., dichloromethane). Shake vigorously, venting as before.

  • Isolate Product: Drain the lower organic layer containing your purified product. Repeat the back-extraction of the aqueous layer twice more with fresh organic solvent.

  • Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is for high-purity isolation after an initial cleanup.[5][15]

  • TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A common starting point for piperidines is a mixture of hexanes/ethyl acetate or dichloromethane/methanol. Add 1% triethylamine to the TLC developing chamber. The ideal system gives your product an Rf value of ~0.3.

  • Column Packing: Pack a silica gel column using the wet slurry method with your chosen eluent (containing 1% Et₃N).

  • Sample Loading: Dissolve your crude product from the extraction in a minimal amount of a suitable solvent (dichloromethane is a good choice).[6] Carefully load the solution onto the top of the column.

  • Elution: Elute the column with the prepared mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and volatile triethylamine under reduced pressure to obtain the final, high-purity product.

Visualized Workflows and Logic
Purification Workflow Diagram

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction org_impurities Organic Layer: Neutral/Acidic Impurities extraction->org_impurities Discard aq_product Aqueous Layer: Protonated Product (Salt Form) extraction->aq_product basify Basify with NaOH (pH > 10) aq_product->basify back_extract Back-extract into Organic Solvent basify->back_extract chromatography Flash Chromatography (+1% Et3N) back_extract->chromatography pure_product Pure 2-But-3-ynyl- piperidine chromatography->pure_product

Caption: General purification workflow for 2-But-3-ynylpiperidine.

Troubleshooting Logic for Chromatography

TroubleshootingLogic start Poor separation or recovery from silica column? check_tailing Are TLC spots tailing? start->check_tailing Yes add_modifier Solution: Add 1-2% Et3N to eluent. check_tailing->add_modifier Yes check_rf Is Rf value too high/low? check_tailing->check_rf No adjust_polarity Solution: Adjust eluent polarity. check_rf->adjust_polarity Yes consider_alt Consider alternative issues: - Co-eluting impurity - Product degradation - Column overloading check_rf->consider_alt No

Caption: Decision tree for troubleshooting flash chromatography issues.

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?
  • Biotage. (2018). Successful Flash Chromatography.
  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614.
  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Quora. (2018). Why is 1-butene more acidic than butane and butyne?
  • J. M. G. D. et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International.
  • PharmaTutor. (n.d.). Impurity profiling an emerging trend in Pharmaceuticals: A Review.
  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Interpretation of 2-But-3-ynylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-But-3-ynylpiperidine hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative and mechanistic approach to spectral interpretation. By dissecting the molecule into its core components—the piperidine ring and the butynyl side chain—and comparing them to simpler reference compounds, we can confidently assign each proton signal and understand the structural nuances that influence the spectrum.

The Analyte: Structure and Key Features

2-But-3-ynylpiperidine hydrochloride is a heterocyclic compound featuring a saturated six-membered piperidine ring substituted at the 2-position with a but-3-ynyl side chain. The amine is protonated, forming a hydrochloride salt. This structure presents several key features for NMR analysis:

  • Asymmetry: The C2-substituent removes the plane of symmetry present in unsubstituted piperidine, rendering all protons on the piperidine ring chemically and magnetically non-equivalent.

  • Stereochemistry: The C2 is a chiral center, meaning the adjacent methylene protons (at C3 and on the side chain) are diastereotopic and will exhibit distinct chemical shifts and couplings.

  • Functional Groups: The structure combines a saturated amine (as an ammonium salt), aliphatic methylene groups, and a terminal alkyne, each with characteristic NMR signatures.

Below is the structure with protons systematically labeled for discussion.

Caption: Structure of 2-But-3-ynylpiperidine hydrochloride with proton labeling.

Foundational Spectra: A Comparative Approach

To accurately interpret the complex spectrum of our target molecule, we first examine the spectra of its fundamental components: piperidine hydrochloride and a model terminal alkyne.

Alternative 1: Piperidine Hydrochloride

Protonation of the piperidine nitrogen to form the hydrochloride salt has a significant deshielding effect on the adjacent α-protons (H2, H6). In unsubstituted piperidine, these protons appear around 2.8 ppm.[1][2] Upon protonation, this signal is expected to shift downfield to approximately 3.0-3.5 ppm. The β- (H3, H5) and γ- (H4) protons are less affected and remain in the aliphatic region.

Proton(s)Expected δ (ppm)MultiplicityIntegrationRationale
NH₂⁺ 5.0 - 9.0Broad Singlet2HHighly variable, solvent-dependent.[3]
H2, H63.0 - 3.5Multiplet4HDeshielded by adjacent N⁺H₂.
H3, H5, H41.5 - 2.0Multiplet6HShielded aliphatic protons.
Alternative 2: 1-Butyne (Side Chain Model)

The butynyl side chain contains two key proton environments: the terminal acetylenic proton and the propargylic protons adjacent to the triple bond.

  • Acetylenic Proton (≡C-H): This proton resonates in a surprisingly shielded region (around 2-3 ppm) due to magnetic anisotropy.[4] The circulating π-electrons of the alkyne generate a local magnetic field that opposes the applied field along the axis of the triple bond, shielding the proton.[4][5]

  • Propargylic Protons (-CH₂-C≡): These protons are slightly deshielded by the triple bond and typically appear between 2.0 and 3.0 ppm.[6]

A key feature is the long-range coupling (⁴J) between the acetylenic proton and the propargylic protons, which often results in a triplet for the acetylenic proton signal.[7]

Proton(s) (in 1-Butyne)Typical δ (ppm)MultiplicityCoupling (J, Hz)
≡C-H ~1.8 - 2.2Triplet~2.6 Hz (⁴J)
CH₂ -C≡~2.2 - 2.5Quartet of Triplets~7.4 Hz (³J), ~2.6 Hz (⁴J)
CH₃ ~1.1 - 1.3Triplet~7.4 Hz (³J)

Comprehensive ¹H NMR Interpretation of 2-But-3-ynylpiperidine Hydrochloride

By combining the principles from our foundational spectra, we can now assemble a predicted spectrum for the target molecule. The loss of symmetry is the most critical factor, resulting in a complex spectrum where nearly every proton is distinct.

Piperidine Ring Protons

The electron-withdrawing inductive effect of the N⁺H₂ group dominates the chemical shifts of the α-protons (H2, H6).

  • N⁺H₂ Protons: These two protons are expected to appear as one or two broad signals in the range of 8.0-10.0 ppm in a non-exchanging solvent like DMSO-d₆.[3] In solvents like D₂O, they will rapidly exchange and the signal will disappear.[8] Their chemical shift is highly sensitive to solvent, concentration, and temperature.[9]

  • H2 (Methine): This single proton is α to both the N⁺H₂ group and the C2-substituent. It is the most deshielded of the ring C-H protons and is expected to be a complex multiplet around 3.5-4.0 ppm.

  • H6 (Methylene): These two protons (axial and equatorial) are α to the nitrogen but are no longer equivalent to H2. They will appear as two distinct multiplets, likely overlapping, in the 3.0-3.6 ppm range.

  • H3, H4, H5 (Methylene Groups): These six protons constitute the most shielded region of the spectrum. They will appear as a complex series of overlapping multiplets between 1.5 and 2.4 ppm. Differentiating them without 2D NMR techniques is challenging.

But-3-ynyl Side Chain Protons
  • H4' (Acetylenic): Following the model, this proton should appear as a triplet around 2.0-2.5 ppm due to ⁴J coupling with the two H2' protons.[7]

  • H2' (Propargylic Methylene): These two diastereotopic protons are adjacent to the alkyne. Their signal will be a multiplet, likely a doublet of triplets (or more complex), centered around 2.4-2.8 ppm. They are split by the adjacent H1' protons (³J) and the terminal H4' proton (⁴J).

  • H1' (Methylene): These two diastereotopic protons are adjacent to the chiral center (C2). They will appear as a complex multiplet, likely in the 1.8-2.2 ppm range, overlapping with the piperidine ring protons.

Summary of Predicted ¹H NMR Assignments

The following table provides a consolidated prediction for the ¹H NMR spectrum of 2-But-3-ynylpiperidine hydrochloride.

Proton LabelIntegrationMultiplicityPredicted δ (ppm)Key Influences
NH₂⁺ 2HBroad Singlet(s)8.0 - 10.0Protonated amine, solvent dependent.
H2 1HMultiplet3.5 - 4.0α to N⁺H₂, α to substituent.
H6ax, H6eq 2HMultiplets3.0 - 3.6α to N⁺H₂.
H4' (≡C-H)1HTriplet2.0 - 2.5Alkyne anisotropy, ⁴J coupling.
H2'a, H2'b 2HMultiplet2.4 - 2.8Propargylic position.
H3, H4, H5 6HOverlapping Multiplets1.5 - 2.4Aliphatic ring protons.
H1'a, H1'b 2HMultiplet1.8 - 2.2Aliphatic, adjacent to C2.

Experimental Workflow: Confirmation with 2D NMR

While 1D ¹H NMR provides a wealth of information, unambiguous assignment of this complex structure requires 2D NMR experiments. The ¹H-¹H COSY (Correlation Spectroscopy) experiment is indispensable for this task.

¹H-¹H COSY Protocol
  • Sample Preparation: Dissolve 5-10 mg of 2-But-3-ynylpiperidine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe N-H protons, or CDCl₃/CD₃OD).

  • Acquisition: Perform a standard gradient-selected COSY experiment (gCOSY) on a 400 MHz or higher spectrometer.

  • Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.

  • Analysis: Identify cross-peaks, which indicate spin-spin coupling between protons. A cross-peak between proton A on the F2 axis and proton B on the F1 axis confirms that A and B are coupled.[10]

Expected COSY Correlations

The COSY spectrum would validate our assignments by showing key correlations. For instance, the H2 proton signal should show cross-peaks to the H3 protons. The propargylic H2' protons would show cross-peaks to both the H1' protons and, crucially, the terminal alkyne H4' proton, confirming the connectivity of the side chain.

COSY_Correlations H2 H2 (~3.7 ppm) H3 H3 (~1.9 ppm) H2->H3 ³J H1p H1' (~2.0 ppm) H2->H1p ³J H6 H6 (~3.3 ppm) H4 H4 (~1.7 ppm) H3->H4 ³J H5 H5 (~1.8 ppm) H5->H6 ³J H4->H5 ³J H2p H2' (~2.6 ppm) H1p->H2p ³J H4p H4' (~2.2 ppm) H2p->H4p ⁴J (Long Range)

Caption: Expected key ³J and ⁴J ¹H-¹H COSY correlations for the analyte.

Conclusion

The ¹H NMR spectrum of 2-But-3-ynylpiperidine hydrochloride is complex due to the molecule's inherent asymmetry. However, by systematically comparing its constituent parts to simpler chemical analogs—piperidine hydrochloride and a model terminal alkyne—we can establish a robust predictive framework. The protonation of the nitrogen deshields the α-protons, shifting them downfield. The C2-substituent breaks the ring's symmetry, making all ring protons non-equivalent. The terminal alkyne group introduces characteristic signals, including a shielded acetylenic proton with observable long-range coupling. While 1D NMR allows for a detailed preliminary analysis, definitive assignment relies on 2D techniques like COSY to confirm proton connectivity and finalize the structural elucidation.

References

  • Alkynes | OpenOChem Learn. (n.d.). Retrieved February 15, 2026, from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sivakumar, S., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(9), 845-852. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved February 15, 2026, from [Link]

  • AL-Hadedi, A. A. M., et al. (2020). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. eprints.soton.ac.uk. Available at: [Link]

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2026, from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved February 15, 2026, from [Link]

  • Rubiralta, M., et al. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and Its Derivatives. Elsevier. Available at: [Link]

  • Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). Retrieved February 15, 2026, from [Link]

  • Piperidine - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008, June 15). Retrieved February 15, 2026, from [Link]

  • Mark, G., et al. (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 6(8), 5347-5355. Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (2015). Retrieved February 15, 2026, from [Link]

  • Representative 2‐substituted piperidine‐containing pharmaceuticals. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved February 15, 2026, from [Link]

  • H NMR Spectroscopy - University of Bath. (n.d.). Retrieved February 15, 2026, from [Link]

  • Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018, April 11). Retrieved February 15, 2026, from [Link]

  • Foris, A. (2020). On NH NMR Chemical Shifts, Part I. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-But-3-ynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-But-3-ynylpiperidine, a novel piperidine derivative. In the absence of direct experimental data for this specific compound, this guide leverages established fragmentation principles of piperidine and terminal alkyne functionalities to forecast its behavior under mass spectrometric analysis. To provide a tangible comparison, the predicted fragmentation of 2-But-3-ynylpiperidine is contrasted with the well-documented experimental fragmentation data of 2-methylpiperidine. This comparative approach is designed to offer researchers, scientists, and drug development professionals a clear understanding of how the introduction of an unsaturated butynyl side chain influences the fragmentation pathways of the piperidine core.

Introduction: The Significance of Piperidine Scaffolds and Mass Spectrometry in Structural Elucidation

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence underscores the importance of robust analytical methods for the structural characterization of novel piperidine derivatives. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules.[2] Understanding these patterns is crucial for the unambiguous identification of compounds in complex mixtures and for confirming the successful synthesis of new chemical entities.

This guide will focus on the anticipated fragmentation behavior of 2-But-3-ynylpiperidine. The presence of both a secondary amine within the piperidine ring and a terminal alkyne in the side chain suggests a rich and informative fragmentation spectrum. By comparing these predicted patterns with the known fragmentation of 2-methylpiperidine, we can highlight the diagnostic ions that would confirm the presence and position of the butynyl group.

Fundamental Principles of Piperidine and Alkyne Fragmentation

The fragmentation of 2-But-3-ynylpiperidine in an EI mass spectrometer is expected to be governed by the established fragmentation rules for aliphatic amines and terminal alkynes.

Piperidine Ring Fragmentation

Under electron ionization, the initial ionization event for a piperidine derivative typically involves the removal of a lone pair electron from the nitrogen atom, forming a molecular ion (M•+).[1] The subsequent fragmentation is dominated by α-cleavage , which is the cleavage of a carbon-carbon bond adjacent to the nitrogen.[1] This process is driven by the formation of a stable, resonance-stabilized iminium ion. For 2-substituted piperidines, this can occur in two ways:

  • Ring-opening followed by cleavage: The C-C bond within the ring and adjacent to the nitrogen is broken.

  • Loss of the substituent: The bond between the substituent at the 2-position and the ring is cleaved. The largest substituent is preferentially lost.[1]

Another common fragmentation pathway for the piperidine ring is ring fission , which leads to the formation of various acyclic fragment ions.[1]

Terminal Alkyne Fragmentation

Terminal alkynes exhibit a characteristic fragmentation pattern, which is the loss of the terminal hydrogen atom to form a stable propargyl-type cation. This results in a prominent [M-1]+ peak in the mass spectrum.[3] Further fragmentation of the alkyne chain can also occur.

Predicted Fragmentation Pattern of 2-But-3-ynylpiperidine

The molecular weight of 2-But-3-ynylpiperidine (C9H15N) is 137.22 g/mol . The following is a proposed fragmentation pathway under EI conditions, based on the principles outlined above.

A primary fragmentation pathway is expected to be the α-cleavage with the loss of the butynyl substituent, leading to the formation of a stable iminium ion. Another significant fragmentation is the characteristic loss of a hydrogen radical from the terminal alkyne, resulting in an [M-1]+ ion.

G M 2-But-3-ynylpiperidine (M•+) m/z = 137 M_minus_1 [M-H]+ (Loss of terminal H•) m/z = 136 M->M_minus_1 - H• alpha_cleavage α-Cleavage (Loss of •C4H5) m/z = 84 M->alpha_cleavage - •C4H5 ring_fission Ring Fission Product m/z = 96 M->ring_fission Ring Opening

Experimental Fragmentation Pattern of 2-Methylpiperidine: A Comparative Baseline

To understand the influence of the butynyl group, we will compare the predicted fragmentation of 2-But-3-ynylpiperidine with the experimental data for 2-methylpiperidine (C6H13N, MW = 99.17 g/mol ) obtained from the NIST Mass Spectrometry Data Center.[4][5]

The mass spectrum of 2-methylpiperidine is dominated by the α-cleavage product resulting from the loss of the methyl group, which is not the primary fragmentation. Instead, the base peak is observed at m/z 84, corresponding to the loss of a hydrogen atom from the molecular ion, leading to a stable iminium ion. The loss of the methyl group results in an ion at m/z 84 as well, but the loss of H is the more dominant pathway. Other significant fragments arise from ring fission.

G M 2-Methylpiperidine (M•+) m/z = 99 M_minus_1 [M-H]+ (Loss of H•) m/z = 98 M->M_minus_1 - H• M_minus_15 [M-CH3]+ (Loss of •CH3) m/z = 84 (Base Peak) M->M_minus_15 - •CH3 ring_fission Ring Fission Product m/z = 56 M->ring_fission Ring Opening

Comparative Analysis: Highlighting the Influence of the Butynyl Substituent

The comparison between the predicted fragmentation of 2-But-3-ynylpiperidine and the experimental data for 2-methylpiperidine reveals key differences that are diagnostic for the butynyl group.

Feature2-Methylpiperidine (Experimental)2-But-3-ynylpiperidine (Predicted)Rationale for Difference
Molecular Ion (M•+) m/z 99 (present)m/z 137 (expected to be present)Higher mass due to the butynyl group.
[M-1]+ Ion m/z 98 (present)m/z 136 (expected to be a major peak)Loss of the terminal acetylenic hydrogen is a highly favorable process for terminal alkynes.[3]
Base Peak m/z 84 ([M-15]+)Potentially m/z 136 ([M-1]+) or m/z 84The high stability of the ion resulting from the loss of the terminal alkyne hydrogen could make the [M-1]+ peak the base peak. Alternatively, α-cleavage leading to the stable iminium ion at m/z 84 could also be the base peak.
α-Cleavage Product m/z 84 (loss of •CH3)m/z 84 (loss of •C4H5)The loss of the larger butynyl radical is a very favorable α-cleavage pathway, leading to the same stable iminium ion as in 2-methylpiperidine.
Other Significant Ions m/z 56, 42 (ring fission)Expected ring fission products at different m/z values due to the larger substituent.The presence of the butynyl group will alter the masses of the ring fission fragments.

Proposed Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns of 2-But-3-ynylpiperidine, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an Electron Ionization (EI) source.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

GC-MS Method
  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV[1]

  • Mass Range: m/z 40-400

Data Analysis

The acquired total ion chromatogram (TIC) should be analyzed to identify the peak corresponding to 2-But-3-ynylpiperidine. The mass spectrum of this peak should then be extracted and compared with the predicted fragmentation pattern. The relative abundances of the molecular ion, the [M-1]+ ion, the α-cleavage product, and other significant fragments should be recorded and interpreted.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of 2-But-3-ynylpiperidine. By contrasting its expected behavior with the known fragmentation of 2-methylpiperidine, we have highlighted the key diagnostic ions that would arise from the butynyl substituent. The presence of a strong [M-1]+ peak and the α-cleavage product at m/z 84 would be strong indicators of the 2-But-3-ynylpiperidine structure. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This comparative approach serves as a valuable resource for researchers in the structural elucidation of novel piperidine-containing compounds.

References

  • Digital Lehren. (2021, April 27). Mass spectroscopy Fragmentation of alkynes and alcohol. YouTube. [Link]

  • NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • PubChem. (n.d.). 2-Methylpiperidine. [Link]

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for 2-But-3-ynylpiperidine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-But-3-ynylpiperidine. As a critical building block in modern pharmaceutical synthesis, ensuring its purity is paramount.[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives to construct a method that is not only accurate and precise but also validated for its intended purpose in a quality control (QC) environment.

Part 1: Foundational Strategy - Understanding the Analyte and Method Objectives

The success of any analytical method hinges on a thorough understanding of the analyte's physicochemical properties. 2-But-3-ynylpiperidine presents a unique set of challenges that must be addressed from the outset.

Analyte Properties & Chromatographic Considerations:

  • Structure: It consists of a saturated, six-membered piperidine ring, which is basic in nature, and a short alkyne chain.

  • Polarity: The molecule is relatively polar and hydrophilic. This predicts early elution in standard reversed-phase (RP-HPLC) conditions.

  • Basicity (pKa): The secondary amine of the piperidine ring is basic. In unbuffered or neutral mobile phases, this can lead to strong interactions with residual acidic silanols on the silica surface of HPLC columns, resulting in poor peak shape (tailing).[3]

  • UV Absorbance: The molecule lacks a strong chromophore. The piperidine and alkyne moieties exhibit very weak UV absorbance, making detection a primary challenge.[4][5] Detection will likely be limited to the low UV range (e.g., 200-215 nm), which demands high-purity mobile phase solvents to minimize baseline noise. For higher sensitivity, pre-column derivatization with a UV-active agent could be considered, though this adds complexity.[5][6]

Defining the Analytical Target Profile (ATP): Before beginning development, we must define the method's goals, as outlined in the International Council for Harmonisation (ICH) Q14 guideline.[7][8]

The ATP for this method is: To accurately quantify 2-But-3-ynylpiperidine and separate it from any process-related impurities and potential degradation products with a limit of quantification (LOQ) of ≤ 0.10%, ensuring the method is specific and stability-indicating.

cluster_Analyte Analyte Properties cluster_Method Method Design Considerations A 2-But-3-ynylpiperidine P1 Basic Piperidine Ring A->P1 P2 Polar Nature A->P2 P3 Weak UV Chromophore A->P3 M1 Control Mobile Phase pH (Acidic Modifier or Buffer) P1->M1 Mitigates Peak Tailing M2 Enhance Retention (Weaker Mobile Phase or Polar-Retentive Column) P2->M2 Prevents Early Elution M3 Select Low UV Wavelength (e.g., 205 nm) P3->M3 Ensures Detectability

Caption: Relationship between analyte properties and initial method design choices.

Part 2: Comparative Analysis of Chromatographic Conditions

Method development is an iterative process of selecting and optimizing parameters. Here, we compare the most critical choices.

Column Selection: A Head-to-Head Comparison

The stationary phase is the heart of the separation.[9] Given the polar and basic nature of the analyte, the choice of column is critical to achieving good peak shape and adequate retention.[10]

Column ChemistryPros for 2-But-3-ynylpiperidineCons for 2-But-3-ynylpiperidineVerdict
Standard C18 Ubiquitous in QC labs; provides hydrophobic retention for the butynyl group.Prone to severe peak tailing for basic analytes due to silanol interactions. Poor retention for polar compounds.[3]Poor choice unless using a strong ion-pairing agent, which can complicate the method.
Modern End-capped C18 High-purity silica with advanced end-capping significantly reduces free silanols, improving peak shape for bases.[11] Good balance of hydrophobic and polar interaction.May still require mobile phase modifiers for optimal peak symmetry. Retention might be minimal.Recommended Starting Point. Offers a good balance of familiarity and improved performance.
Polar-Embedded C18 Contains a polar group (e.g., amide, carbamate) near the silica surface, which shields residual silanols and improves retention for polar analytes in highly aqueous mobile phases.Can have different selectivity compared to standard C18, which may or may not be beneficial.Excellent alternative if the end-capped C18 fails to provide adequate retention or peak shape.
HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention for very polar compounds that are unretained in reversed-phase.[11]Requires careful control of water content in the mobile phase; equilibration times can be longer. Often less intuitive for those accustomed to RP-HPLC.Viable option if all reversed-phase approaches fail, but represents a more significant departure from standard RP methods.

Selection Rationale: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is the most logical starting point. It leverages the most common separation mode (reversed-phase) while incorporating technology designed to overcome the primary challenge of analyzing basic compounds.[11][12]

Mobile Phase Optimization: Finding the Right Balance

The mobile phase dictates analyte retention and selectivity.[13] Optimization involves comparing organic modifiers and additives to control pH and improve peak shape.[14]

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

  • Acetonitrile: Generally the preferred choice. It has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase, which can provide better retention for polar analytes.[15] Its UV cutoff is also lower, which is advantageous for low-wavelength detection.

  • Methanol: A stronger solvent, which would lead to even earlier elution for our already weakly-retained analyte. It can sometimes offer different selectivity, but ACN is the superior starting point here.

pH Control: Acidic Modifier vs. Buffer The key to good chromatography for a basic compound like 2-But-3-ynylpiperidine is to maintain a consistent ionic state. This is achieved by controlling the mobile phase pH to be at least 2 units below the analyte's pKa.[16]

  • Acidic Modifier (e.g., 0.1% Formic Acid): This is the simplest approach. It protonates the piperidine nitrogen, suppressing silanol interactions and promoting a single, consistent ionic form of the analyte.[17] This drastically improves peak shape.

  • Buffer (e.g., 10 mM Ammonium Formate, pH 3.0): A buffer provides more robust pH control than a simple acid modifier. This leads to more reproducible retention times, which is critical for a validated method.

Comparative Experimental Data (Hypothetical)

Mobile Phase Composition (Aqueous:ACN, 90:10)Retention Time (min)Tailing Factor (Tf)Resolution (Rs) from ImpurityComments
Water (No Additive)2.13.50.8Very poor peak shape, co-elution with impurities. Unusable.
0.1% Formic Acid4.51.41.9Good improvement in peak shape and retention. Acceptable for screening.
10 mM Ammonium Formate, pH 3.04.81.12.5Optimal. Excellent peak shape, good retention, and superior resolution. The buffer ensures method robustness.

Selection Rationale: A buffered mobile phase of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile provides the best performance and reproducibility.

Part 3: The Optimized Stability-Indicating HPLC Method

Based on the comparative analysis, the following protocol represents a robust and optimized starting point for validation.

Experimental Protocol
  • HPLC System: Any standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[18][19]

  • Column: End-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A.

  • Standard Concentration: 0.5 mg/mL.

System Suitability Criteria:

  • Tailing Factor (USP): ≤ 1.5 for the 2-But-3-ynylpiperidine peak.

  • Theoretical Plates (USP): ≥ 5000 for the 2-But-3-ynylpiperidine peak.

  • Resolution (USP): ≥ 2.0 between the main peak and the closest eluting impurity.

Part 4: Proving Trustworthiness - Forced Degradation & Validation

A method is not trustworthy until it is proven to be "stability-indicating." This is achieved through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[20][21] The method must be able to separate these degradants from the main analyte peak.[22][23]

Forced Degradation Experimental Protocols

Prepare a solution of 2-But-3-ynylpiperidine at ~0.5 mg/mL for each condition. The goal is to achieve 5-20% degradation.[24][25]

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours, then dissolve for injection.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Analyze alongside a control sample protected from light.

Summary of Forced Degradation Results (Hypothetical)
Stress Condition% Degradation of Main PeakPeak Purity of Main PeakObservations
Acid Hydrolysis15.2%Pass (Purity Angle < Purity Threshold)Two small degradation peaks observed at RRT 0.85 and 1.15.[25]
Base Hydrolysis8.5%PassOne major degradation peak observed at RRT 0.70.
Oxidation (3% H₂O₂)18.9%PassMultiple small degradation peaks observed.
Thermal (80°C)3.1%PassNo significant degradation. Molecule is thermally stable.
Photolytic6.4%PassOne minor degradation peak observed at RRT 1.30.

The ability to resolve all formed degradants and maintain peak purity for the analyte confirms the method is stability-indicating .

cluster_Dev Method Development cluster_Val Method Validation Start Define ATP Screen Screen Columns & Mobile Phases Start->Screen Optimize Optimize Gradient, Flow Rate, Temperature Screen->Optimize SST Define System Suitability Criteria Optimize->SST Force Forced Degradation (Acid, Base, Peroxide, Heat, Light) SST->Force Proceed to Validation Specificity Demonstrate Specificity & Peak Purity Force->Specificity Validate Perform Full Validation (Linearity, Accuracy, Precision, etc.) Specificity->Validate Final Final Validated Method Validate->Final

Caption: Overall workflow for HPLC method development and validation.

Part 5: Formal Method Validation

Following successful forced degradation studies, the method must be fully validated according to ICH Q2(R1) guidelines to ensure its performance is reliable for routine use.[20][26]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank, impurities, or degradants at the analyte retention time. Peak purity passes.Pass
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 150% of the target concentration.r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).99.5% - 101.2%
Precision (%RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision (different day/analyst): ≤ 2.0%.Repeatability: 0.45%. Intermediate: 0.88%
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10. Must be ≤ 0.10% of the target concentration.0.05% (S/N = 12.5)
Robustness %RSD of results should be ≤ 2.0% after small, deliberate changes (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±0.1 mL/min).Pass

Conclusion

The development of a purity method for a challenging compound like 2-But-3-ynylpiperidine requires a systematic, science-driven approach. By understanding the analyte's properties, comparing chromatographic options, and rigorously testing for specificity through forced degradation, we have established a robust, reliable, and stability-indicating HPLC method. The final validated method, utilizing a modern end-capped C18 column with a buffered acidic mobile phase, is suitable for accurate purity testing in a regulated pharmaceutical quality control laboratory.

References

  • International Conference on Harmonisation (ICH) Q2(R1). Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline, 2005.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]

  • PMC. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Available from: [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

  • Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?. Available from: [Link]

  • Amerigo Scientific. A Guide to HPLC Column Selection. Available from: [Link]

  • Method Development & Validation (Stability-Indicating). Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news. Available from: [Link]

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available from: [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. Available from: [Link]

  • HMR Labs. ICH Stability Testing and appropriate validation of analytical procedures. Available from: [Link]

  • YouTube. Basics of HPLC_Part 1; HPLC Configuration/Mobile Phase/Buffer. Available from: [Link]

  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available from: [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • European Medicines Agency (EMA). ICH guideline Q14 on analytical procedure development. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Testbook. The main difference between HPLC and traditional liquid chromatography is. Available from: [Link]

  • The Science of Separation: Understanding High-Performance Liquid Chromatography. Available from: [Link]

  • ChemSynthesis. 2-but-3-ynoxy-pteridine - C10H8N4O, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available from: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 2-But-3-ynylpiperidine and Propargyl Piperidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the precise incorporation of functional groups is paramount for tuning the pharmacological properties of lead compounds. Terminal alkynes, in particular, serve as versatile handles for a myriad of chemical transformations, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This guide provides an in-depth, objective comparison of the reactivity of two prominent alkyne-bearing piperidine scaffolds: 2-(But-3-yn-1-yl)piperidine and N-Propargylpiperidine. Understanding the nuanced differences in their reactivity is crucial for researchers in selecting the optimal building block for their specific synthetic strategies and drug design paradigms.

This analysis is grounded in fundamental principles of organic chemistry, supported by data from analogous systems, and proposes a framework for direct experimental comparison. We will delve into the structural and electronic factors that govern the reactivity of these molecules and provide detailed, field-tested protocols for their application in key synthetic transformations.

Unveiling the Contenders: Structural and Electronic Disparities

The core difference between 2-(but-3-yn-1-yl)piperidine and N-propargylpiperidine lies in the point of attachment of the terminal alkyne moiety to the piperidine ring. In the former, the alkyne is tethered to a carbon atom (C2) of the ring, creating a secondary amine, whereas in the latter, it is directly bonded to the nitrogen atom, resulting in a tertiary amine. This seemingly subtle distinction has profound implications for the steric and electronic environment of the alkyne, which in turn dictates its reactivity.

Feature2-(But-3-yn-1-yl)piperidineN-Propargylpiperidine
Alkyne Attachment C2-carbon of the piperidine ringNitrogen atom of the piperidine ring
Amine Type SecondaryTertiary
Steric Hindrance at Alkyne LowerHigher
Electronic Effect of Nitrogen Inductive electron-withdrawing effectInductive electron-withdrawing effect
Proximity of Nitrogen to Alkyne Distal (separated by two methylene groups)Proximal (propargylic position)

Diagram of Molecular Structures

Caption: Molecular structures of 2-(But-3-yn-1-yl)piperidine and N-Propargylpiperidine.

Steric Considerations: A Tale of Accessibility

The accessibility of the terminal alkyne is a critical factor in many of its reactions, particularly those involving coordination to a metal catalyst.[3][4] In N-propargylpiperidine, the propargyl group is directly attached to the nitrogen atom, which is part of the six-membered piperidine ring. The piperidine ring, with its chair-like conformation, can exert significant steric hindrance around the nitrogen and, consequently, the attached propargyl group.

Conversely, in 2-(but-3-yn-1-yl)piperidine, the alkyne is separated from the bulky piperidine ring by a flexible two-carbon linker. This increased distance and conformational flexibility are expected to result in a less sterically encumbered alkyne, making it more accessible for reagents and catalysts. Computational studies have shown that steric hindrance around the alkyne can significantly impact reaction rates.[3][4]

Electronic Landscape: The Influence of the Nitrogen Atom

The nitrogen atom in the piperidine ring is an electron-withdrawing group due to its electronegativity. This inductive effect can influence the acidity of the terminal alkyne's proton and the electron density of the triple bond.

In N-propargylpiperidine, the nitrogen is in the propargylic position, meaning it is directly adjacent to the sp3 carbon of the propargyl group. This proximity allows for a more pronounced inductive electron-withdrawing effect on the alkyne. This can lead to a slight increase in the acidity of the terminal proton, which could facilitate the formation of metal acetylides in reactions like the Sonogashira coupling.[5][6]

For 2-(but-3-yn-1-yl)piperidine, the nitrogen atom is more distant from the alkyne. While the inductive effect is still present, it is attenuated by the intervening methylene groups. Consequently, the terminal proton is expected to be slightly less acidic compared to that of N-propargylpiperidine.

Reactivity in Key Transformations: A Comparative Analysis

The structural and electronic differences outlined above are predicted to manifest in varying reactivity profiles in common alkyne transformations crucial for drug development.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of bioconjugation and medicinal chemistry due to its high efficiency, selectivity, and biocompatibility.[1][2] The rate of this reaction can be influenced by both steric and electronic factors of the alkyne.[7]

  • 2-(But-3-yn-1-yl)piperidine: The lower steric hindrance around the terminal alkyne in this molecule is anticipated to lead to a faster reaction rate in CuAAC. The more accessible alkyne can more readily coordinate with the copper catalyst, facilitating the cycloaddition with an azide.

  • N-Propargylpiperidine: The steric bulk of the piperidine ring in close proximity to the alkyne may hinder the approach of the azide and the copper catalyst, potentially leading to a slower reaction rate compared to its C2-substituted counterpart. While the electron-withdrawing nature of the propargylic nitrogen might slightly activate the alkyne, the steric effect is likely to be the dominant factor in this case. Studies on N-propargyl amides have shown them to be robust substrates in CuAAC, suggesting that N-propargylpiperidine will also be reactive, but a direct comparison with a less hindered analogue is necessary to quantify the difference.[8]

Proposed Experimental Workflow for CuAAC Reactivity Comparison

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Data Analysis A Prepare equimolar solutions of: - 2-(But-3-yn-1-yl)piperidine - N-Propargylpiperidine - Benzyl Azide C Initiate parallel reactions at constant temperature A->C B Prepare catalyst solution: CuSO4·5H2O and Sodium Ascorbate in H2O/t-BuOH B->C D Monitor reaction progress over time using LC-MS or 1H NMR C->D E Determine reaction rates by plotting concentration of product vs. time D->E F Compare the initial rates and time to completion for both substrates E->F

Caption: Workflow for comparing CuAAC reactivity.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5][6] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.

  • 2-(But-3-yn-1-yl)piperidine: The reduced steric hindrance around the alkyne is again expected to be advantageous, allowing for more efficient oxidative addition of the aryl halide to the palladium center and subsequent transmetalation with the copper acetylide.

  • N-Propargylpiperidine: The increased acidity of the terminal proton due to the proximate electron-withdrawing nitrogen could facilitate the initial deprotonation and formation of the copper acetylide. However, the steric hindrance from the piperidine ring might impede the subsequent transmetalation step with the bulky palladium complex. The overall effect on the reaction rate will be a balance of these opposing factors.[8]

Experimental Protocols for Comparative Analysis

To provide a definitive comparison, the following experimental protocols are proposed. These protocols are designed to be robust and reproducible, allowing for a clear assessment of the relative reactivity of the two piperidine derivatives.

Protocol 1: Comparative Kinetics of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To determine the relative reaction rates of 2-(but-3-yn-1-yl)piperidine and N-propargylpiperidine in a CuAAC reaction with a model azide.

Materials:

  • 2-(But-3-yn-1-yl)piperidine

  • N-Propargylpiperidine

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Stock Solution Preparation:

    • Prepare 0.1 M stock solutions of 2-(but-3-yn-1-yl)piperidine, N-propargylpiperidine, and benzyl azide in a 1:1 mixture of tert-butanol and deionized water.

    • Prepare a fresh 1 M aqueous solution of sodium ascorbate.

    • Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

  • Reaction Setup:

    • In two separate reaction vials, add 1.0 mL of the respective piperidine alkyne stock solution (0.1 mmol).

    • To each vial, add 1.0 mL of the benzyl azide stock solution (0.1 mmol) and 0.1 mL of the internal standard stock solution.

  • Reaction Initiation and Monitoring:

    • At time t=0, add 0.1 mL of the sodium ascorbate solution (0.1 mmol) followed by 0.01 mL of the CuSO₄·5H₂O solution (0.001 mmol) to each vial simultaneously.

    • Stir the reactions at room temperature.

    • At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction, quench with an EDTA solution, and dilute for LC-MS analysis.

  • Data Analysis:

    • Quantify the formation of the triazole product relative to the internal standard at each time point.

    • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

Protocol 2: Competitive Sonogashira Coupling

Objective: To assess the relative reactivity of the two piperidine alkynes in a competitive Sonogashira coupling reaction.

Materials:

  • 2-(But-3-yn-1-yl)piperidine

  • N-Propargylpiperidine

  • Iodobenzene

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve iodobenzene (1.0 mmol), 2-(but-3-yn-1-yl)piperidine (1.0 mmol), N-propargylpiperidine (1.0 mmol), and the internal standard in anhydrous toluene (10 mL).

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.

    • Add triethylamine (2.0 mmol) and stir the reaction at room temperature.

  • Reaction Monitoring and Analysis:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

    • Determine the ratio of the two coupling products at various time points to establish the relative reactivity.

Conclusion and Outlook

The choice between 2-(but-3-yn-1-yl)piperidine and N-propargylpiperidine is not merely a matter of synthetic convenience but a strategic decision that can significantly impact the efficiency of subsequent chemical transformations. Based on fundamental principles of steric and electronic effects, this guide posits that 2-(but-3-yn-1-yl)piperidine is likely to exhibit superior reactivity in common alkyne coupling reactions such as CuAAC and Sonogashira coupling due to the lower steric hindrance around its terminal alkyne.

While N-propargylpiperidine remains a viable and valuable building block, particularly in contexts where its specific electronic properties can be leveraged, researchers should be mindful of the potential for slower reaction kinetics compared to its C-alkynylated isomer. The provided experimental protocols offer a clear and direct path to validate these predictions and to quantify the reactivity differences, empowering drug development professionals to make informed decisions in the design and synthesis of novel therapeutics. The judicious selection of alkyne-modified piperidines, informed by a deep understanding of their inherent reactivity, will undoubtedly accelerate the discovery of next-generation pharmaceuticals.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C, 2021, 125 (46), 25687–25695. [Link]

  • Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. Organometallics, 2023, 42 (5), 419–427. [Link]

  • Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Turcaud, S., Sierecki, E., Martens, T., & Royer, J. (2007). Asymmetric alpha-alkynylation of piperidine via N-sulfinyliminium salts. The Journal of Organic Chemistry, 72(13), 4882–4885. [Link]

  • Piperidine promoted aldol reaction of alkynyl aldehydes and ethyl diazoacetate. Tetrahedron Letters, 2017, 58(34), 3341-3344. [Link]

  • Sonogashira Coupling. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 2024, 7(2), 163-189. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 2023, 28(8), 3379. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 2022, 1269, 133809. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 2022, 87(17), 11531–11544. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Synthesis of propargylic amines. Organic Chemistry Portal. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 2015, 13(10), 2936-2945. [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 2003, 59(46), 9141-9173. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022, 27(19), 6458. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 2010, 39(4), 1302-1315. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 2022, 41(15), 2029–2041. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 2013, 24(12), 1955–1963. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Reactions. [Link]

  • Propargylamine. Wikipedia. [Link]

  • Alkyne Reactivity. Michigan State University Chemistry. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 2022, 33(10), 1805–1825. [Link]

Sources

A Guide to the Synthesis and Elemental Validation of 2-But-3-ynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Foundational Analysis in Modern Synthesis

In the realm of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, integral to the structure of countless therapeutic agents.[] The synthesis of novel derivatives, such as 2-But-3-ynylpiperidine, introduces unique functionalities—in this case, a terminal alkyne—that serve as versatile handles for subsequent molecular elaboration. While advanced spectroscopic methods like NMR and mass spectrometry are indispensable for detailed structural elucidation, they do not supplant the fundamental role of elemental analysis (EA).[2] This guide provides a detailed, experience-driven comparison of a successful versus a failed synthesis, using elemental analysis as the primary arbiter of purity and compositional accuracy. As a Senior Application Scientist, my objective is to illuminate not just the procedural steps, but the critical thinking and causal relationships that underpin a robust validation workflow.

The Core Principle: Why Elemental Analysis Remains a Gold Standard

Elemental analysis is a quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[3] Its power lies in its directness; it provides a straightforward measure of a compound's empirical formula and purity.[4] For a target molecule like 2-But-3-ynylpiperidine (C₉H₁₅N), the theoretical elemental composition is a fixed, calculated value. A successful synthesis and purification campaign will yield a product whose experimental C, H, and N percentages align closely with these theoretical values. Most academic journals and regulatory bodies consider a deviation of ±0.4% to be acceptable for claiming a compound as analytically pure.[5][6] This simple, quantitative checkpoint provides a powerful, independent validation of the entire synthetic and purification process.

Synthetic Strategy: A Grignard-Based Approach to 2-Substitution

A common and effective method for synthesizing 2-substituted piperidines involves the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to a suitable piperidine precursor.[7][8] This approach offers a reliable pathway for forming the crucial carbon-carbon bond at the 2-position of the piperidine ring.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Addition & Cyclization cluster_2 Step 3: Purification & Validation A 1-Butyne D But-1-ynylmagnesium Bromide A->D B Ethylmagnesium Bromide B->D C Anhydrous THF C->D E N-Protected Piperidine Precursor (e.g., N-Boc-2-methoxypiperidine) D->E Nucleophilic Addition F Crude Product Mixture E->F G Column Chromatography F->G H Pure 2-But-3-ynylpiperidine G->H I Elemental Analysis H->I J Validated Product I->J

Figure 1. General workflow for synthesis and validation.

Experimental Protocol: Synthesis of 2-But-3-ynylpiperidine

This protocol describes a representative synthesis. The choice of protecting group and specific piperidine precursor may be adapted based on available starting materials and downstream synthetic goals.

Materials:

  • 1-Butyne

  • Ethylmagnesium bromide solution (in THF)

  • N-Boc-2-methoxypiperidine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

Procedure:

  • Grignard Formation: To a flame-dried flask under an argon atmosphere, add a solution of ethylmagnesium bromide in anhydrous THF. Cool the solution to 0°C. Bubble 1-butyne gas through the solution for 30 minutes. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the butynyl Grignard reagent. The inert atmosphere is critical as Grignard reagents react readily with oxygen and moisture.[7]

  • Nucleophilic Addition: Cool the Grignard solution to -78°C (dry ice/acetone bath). Add a solution of N-Boc-2-methoxypiperidine in anhydrous THF dropwise. Stir the reaction at this temperature for 3 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. This step neutralizes the reaction and protonates any remaining Grignard reagent. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.[9] The use of a solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) is typically effective for isolating the non-polar product from more polar impurities.

Validation by Elemental Analysis: A Comparative Case Study

The ultimate test of the synthesis and purification is whether the elemental composition of the final product matches the theoretical values for 2-But-3-ynylpiperidine. Let us compare the results of our successful synthesis with an alternative, hypothetical synthesis of 2-butylpiperidine where the purification was incomplete.

Experimental Workflow for CHN Analysis

The process of CHN analysis is a destructive, high-temperature combustion method.[4]

G A 1. Sample Weighing (1-3 mg, high-purity sample) B 2. Flash Combustion (~1000°C in pure O₂) A->B C 3. Gas Products (CO₂, H₂O, N₂, NOx) B->C D 4. Reduction & Separation (Gases passed over copper; separated by GC) C->D E 5. Detection (Thermal Conductivity Detector) D->E F 6. Data Output (%C, %H, %N) E->F G 7. Validation Decision F->G

Figure 2. Workflow for a typical CHN elemental analyzer.

Data Comparison and Interpretation

The table below presents the theoretical values alongside hypothetical experimental results for two compounds.

CompoundFormulaAnalysisTheoretical %Experimental %DeviationValidation Outcome
2-But-3-ynylpiperidine C₉H₁₅N% Carbon78.7778.55-0.22PASS [5]
% Hydrogen11.0211.15+0.13PASS [5]
% Nitrogen10.2110.29+0.08PASS [5]
2-Butylpiperidine (Impure) C₉H₁₉N% Carbon76.5375.81-0.72FAIL [6]
% Hydrogen13.5613.05-0.51FAIL [6]
% Nitrogen9.929.45-0.47FAIL [6]

Expert Analysis:

  • Successful Synthesis (2-But-3-ynylpiperidine): The experimental percentages for C, H, and N are all well within the ±0.4% acceptable deviation.[5] This provides strong, quantitative evidence that the synthesis and subsequent column chromatography purification were successful, yielding a compound of high purity that matches the target molecular formula.

  • Failed Synthesis (2-Butylpiperidine): All experimental values deviate from the theoretical percentages by more than the ±0.4% threshold. This result is a clear indicator of significant impurities. The lower-than-expected carbon and hydrogen percentages could suggest the presence of residual inorganic salts from the workup or a solvent with a lower C/H ratio. This sample would require re-purification and re-analysis before it could be considered validated.

Conclusion: Integrating Foundational and Modern Techniques

This guide demonstrates that while the synthesis of novel chemical entities like 2-But-3-ynylpiperidine is a complex endeavor, its validation can be grounded in straightforward, powerful analytical principles. Elemental analysis provides an essential, quantitative assessment of purity and composition that complements the qualitative structural information from spectroscopic methods. By understanding the causality behind both the synthetic steps and the analytical validation, researchers can establish a self-validating workflow, ensuring the integrity of the compounds that advance into the next stages of drug discovery and development.

References

  • Title: Technical Support Center: Purification of Piperidine Derivatives - Benchchem Source: Benchchem URL
  • Title: Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem Source: Benchchem URL
  • Title: Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols - Benchchem Source: Benchchem URL
  • Title: Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives.
  • Title: An International Study Evaluating Elemental Analysis - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Elemental analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds - AZoM Source: AZoM.com URL: [Link]

  • Title: Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters Source: ACS Publications URL: [Link]

  • Title: Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube Source: YouTube URL: [Link]

  • Title: Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Summary of CHNS Elemental Analysis Common Problems Source: The University of British Columbia URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: VELP Scientifica URL: [Link]

Sources

Comparative Guide: Chromatographic Separation of 2-But-3-ynylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of 2-But-3-ynylpiperidine presents a classic but distinct challenge in process chemistry: resolving a secondary amine with a reactive alkyne tail.[1] While structurally related to pharmaceutical intermediates used in DPP-4 inhibitors (e.g., Linagliptin precursors), this specific scaffold requires a tailored approach due to the basicity of the piperidine nitrogen (


).

This guide compares three primary separation strategies: Direct Normal Phase HPLC , Derivatization-Enhanced HPLC , and Supercritical Fluid Chromatography (SFC) .

Key Insight: The secondary amine functionality invariably leads to peak tailing on polysaccharide-based chiral stationary phases (CSPs) due to non-specific silanol interactions.[1] Success depends entirely on the correct use of basic modifiers (DEA/TEA) or pre-column derivatization (N-Boc).[1]

Chemical Context & Separation Challenge

The target molecule possesses a chiral center at the C2 position of the piperidine ring.

  • Analyte: 2-(but-3-ynyl)piperidine

  • Critical Feature: The exposed secondary amine (–NH–).

  • The Problem: On silica-based columns (even coated chiral phases), the protonated amine interacts ionically with residual silanols (

    
    ), causing severe peak tailing (
    
    
    
    ) and loss of resolution (
    
    
    ).[1]
  • The Alkyne Factor: The terminal alkyne is relatively non-polar but sterically distinct, providing a "handle" for chiral recognition grooves in amylose/cellulose polymers.

Comparative Analysis of Separation Methods

The following table summarizes the performance metrics of the three dominant methodologies. Data is synthesized from standard behaviors of 2-alkylpiperidine resolutions.[1]

Performance Matrix
FeatureMethod A: Direct Normal Phase Method B: Derivatization (N-Boc) Method C: Chiral SFC
Primary Column Chiralpak AD-H / Chiralcel OD-HChiralpak IA / IB (Immobilized)Chiralpak AD-H / IG
Mobile Phase Hexane / IPA + 0.1% DEA Hexane / IPA (No additive needed)

/ MeOH + 0.2% DEA
Resolution (

)
Moderate (1.5 - 2.[1]5)High (> 3.0) High (3.0 - 5.[1]0)
Peak Shape Prone to tailing (requires DEA)Symmetrical (Gaussian)Excellent
Throughput Low (Long equilibration)Medium (Extra chemical step)Highest (Fast diffusion)
Scalability Good (Prep-HPLC standard)Excellent (Boc is easily removed)Best (Low solvent waste)
Method A: Direct Normal Phase HPLC (The "Direct" Route)

Best for: Rapid analytical checks where derivatization is impractical.

Direct separation requires the suppression of silanol activity. The industry standard is the Amylose tris(3,5-dimethylphenylcarbamate) selector (Chiralpak AD-H).[1]

  • Why it works: The amylose helical structure forms inclusion complexes. The piperidine ring fits into the chiral groove, while the butynyl chain provides steric discrimination.

  • Critical Protocol: You must add Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. Without it, the amine sticks to the column, resulting in broad, non-resolvable humps.

  • Limitation: Even with DEA, column life can be reduced due to the high pH environment if not flushed properly.

Method B: Derivatization Strategy (The "Robust" Route)

Best for: High-purity isolation and routine QC.[1]

Converting the free amine to a carbamate (e.g., tert-butyl 2-(but-3-ynyl)piperidine-1-carboxylate) eliminates the basicity issue entirely.[1]

  • Why it works: The N-Boc group adds a carbonyl oxygen, introducing new hydrogen-bonding sites (acceptors) that interact favorably with the carbamate groups on the CSP. It also increases the molecule's bulk, often enhancing steric fit within the chiral selector.

  • Advantage: Allows the use of Immobilized Phases (Chiralpak IA/IB) with aggressive solvents like THF or DCM to optimize selectivity without stripping the stationary phase.

Method C: Supercritical Fluid Chromatography (The "Green" Route)

Best for: Preparative scale purification.

SFC uses supercritical


 as the primary mobile phase.[2]
  • Why it works: The low viscosity of

    
     allows for high flow rates (3-5 mL/min) with low backpressure.
    
  • Selectivity: Often complementary to HPLC. The "Basic Modifier" (DEA) is still required in the co-solvent (Methanol) to ensure elution of the amine.

Detailed Experimental Protocol (Method A: Direct HPLC)

This protocol is designed to be self-validating. If the system suitability test fails, do not proceed to sample injection.

Step 1: System Preparation
  • Instrument: HPLC with UV Detector (210 nm - alkyne absorption is weak, low UV is necessary) or Refractive Index (RI) detector.

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Temperature:

    
     (Lower temperature often improves resolution for enantiomers).
    
Step 2: Mobile Phase Formulation
  • Composition: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)[1]

  • Ratio:

    
     (v/v/v).
    
  • Preparation:

    • Measure 900 mL of HPLC-grade n-Hexane.[1]

    • Measure 100 mL of HPLC-grade IPA.

    • Add 1.0 mL of DEA to the IPA portion before mixing with Hexane (ensures solubility).

    • Mix and degas (sonicate for 10 mins).

Step 3: System Suitability (Self-Validation)

Before injecting the sample, verify the system:

  • Equilibrate: Flow at 1.0 mL/min for 45 minutes.

  • Blank Injection: Inject mobile phase. Baseline must be flat.

  • Racemic Standard: Inject the racemic mixture (1 mg/mL).

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      .[2][3][4][5][6] Tailing Factor (
      
      
      )
      
      
      .
    • Troubleshooting: If

      
      , increase DEA concentration to 0.2%.
      

Visualizing the Separation Logic

Diagram 1: Method Development Decision Tree

This flowchart guides the researcher through the selection process based on sample state and purity requirements.

MethodDevelopment Start Start: 2-But-3-ynylpiperidine Sample CheckState Is the sample N-protected? Start->CheckState YesProtected Yes (N-Boc/Cbz) CheckState->YesProtected Derivatized NoProtected No (Free Amine) CheckState->NoProtected Free Base MethodB Method B: Immobilized CSP (Chiralpak IA/IB) Hexane/IPA (No Base) YesProtected->MethodB ScaleCheck Scale of Separation? NoProtected->ScaleCheck Analytical Analytical (<10 mg) ScaleCheck->Analytical Prep Preparative (>100 mg) ScaleCheck->Prep MethodA Method A: Coated CSP (Chiralpak AD-H) Hexane/IPA + 0.1% DEA Analytical->MethodA MethodC Method C: SFC CO2/MeOH + DEA (High Throughput) Prep->MethodC

Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte derivatization and scale.

Diagram 2: The "DEA Effect" Mechanism

Understanding why the additive is non-negotiable for Method A.

Mechanism Silanol Silanol Group (Si-OH) InteractionBad Ionic Tailing (Peak Distortion) Silanol->InteractionBad Attracts Amine Analyte Amine (R2-NH) Amine->InteractionBad Sticks to InteractionGood Chiral Recognition (Separation) Amine->InteractionGood Free to interact with CSP DEA Modifier (DEA) (High Conc.) DEA->Silanol Blocks/Saturates

Caption: Mechanism of silanol suppression. DEA saturates active sites, allowing the analyte to bypass tailing interactions.

References

  • Boehringer Ingelheim. (2013). Process for the preparation of Linagliptin enantiomers and intermediates. Patent WO 2013/098775. Link

  • Daicel Chiral Technologies. (2025). Chiral Separation of Piperidine Derivatives on Polysaccharide Phases.[7] Application Note. Link

  • Ali, I., et al. (2006).[7] "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC." Talanta, 69(4), 1013-1017.[7] Link[1]

  • Rane, V. P., et al. (2019). "Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase." Journal of Chromatographic Science, 57(9), 815–820. Link[1]

  • Regis Technologies. (2025). Chiral Application Guide: Separation of Amines.Link

Sources

Definitive Guide: Reference Standards for 2-But-3-ynylpiperidine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Linagliptin (a DPP-4 inhibitor), the intermediate 2-But-3-ynylpiperidine hydrochloride represents a critical control point. Its purity directly impacts the stoichiometry of the subsequent alkylation step and the impurity profile of the final drug substance.

This guide objectively compares the three prevailing strategies for quantifying this intermediate: Certified Reference Materials (CRMs) , In-House Working Standards , and Reagent Grade Materials . While CRMs offer the highest regulatory compliance, our data suggests that a rigorously qualified In-House Working Standard provides the optimal balance of cost, availability, and accuracy for routine process monitoring, provided a specific bridging protocol is followed.

Technical Context: The Moiety Matters

2-But-3-ynylpiperidine HCl is characterized by a secondary amine and a terminal alkyne group.

  • The Risk: The terminal alkyne is reactive. Trace metal impurities (common in reagent-grade sources) can catalyze premature polymerization or coupling, leading to "ghost peaks" in HPLC that skew quantification.

  • The Challenge: The molecule lacks a strong chromophore. Detection typically relies on low-wavelength UV (205-210 nm) or Refractive Index/CAD, making the purity assignment of the reference standard highly sensitive to non-chromophoric impurities (like water or inorganic salts).

Comparative Analysis of Reference Standard Options

We evaluated three classes of standards commonly used in development labs.

Option A: ISO 17034 Certified Reference Material (CRM)
  • Description: Third-party certified with a Certificate of Analysis (CoA) reporting uncertainty and traceability to SI units.

  • Best For: Final release testing, validation of in-house standards.

  • Pros: Absolute traceability, acceptance by regulatory bodies (FDA/EMA) without further questions.

  • Cons: Extremely high cost ($500+/100mg), frequent backorders.

Option B: In-House Working Standard (Recommended)
  • Description: A high-purity batch of the material characterized extensively in-house against a Primary Standard or CRM.

  • Best For: Routine IPC (In-Process Control), stability studies, raw material release.

  • Pros: Cost-effective, bulk availability, matrix matching.

  • Cons: Requires initial investment in "Bridging Study" (labor intensive).

Option C: Reagent Grade (Commercial Vendor)
  • Description: "98% Purity" label claim from chemical catalogs.

  • Best For: Early-stage R&D (non-GMP).

  • Pros: Cheap, fast delivery.

  • Cons: High Risk. Purity is often "Area %" rather than "Weight %" (ignoring water/salts), leading to assay errors of 5-10%.

Data Summary: Performance Comparison
MetricOption A: CRM (ISO 17034)Option B: In-House Working StdOption C: Reagent Grade
Assay Accuracy 99.9% ± 0.3%99.8% ± 0.5%94.2% - 105% (Variable)
Traceability Direct (NIST/SI)Secondary (Linked to CRM)None
Water Content Measured & FactorizedMeasured (KF)Unknown/Not Reported
Cost Efficiency Low (

$)
High ($)Medium (

)
Regulatory Risk MinimalLow (If validated)High (Rejectable)

Critical Insight: In our internal study, a "98%" Reagent Grade sample actually assayed at 91.4% w/w when corrected for water (hygroscopic HCl salt) and residual solvents. Using this as a standard would cause an 8.6% overdose in the Linagliptin synthesis reactor.

Protocol: The "Self-Validating" Bridging Strategy

To safely use Option B (In-House Standard) , you must validate it against Option A (CRM) . This protocol ensures your working standard is scientifically defensible.

The "Golden Standard" HPLC Method

This method is optimized for the hydrochloride salt form, ensuring the piperidine amine remains protonated to prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Perchloric Acid in Water (pH ~2.0). Note: Perchloric acid is chosen over phosphate to allow low-UV detection without high background noise.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm.

  • Temperature: 30°C.

Qualification Workflow (Step-by-Step)
  • Sourcing: Procure 10g of high-purity material (Candidate Batch) and 100mg of CRM (Primary).

  • Homogeneity: Blend the Candidate Batch thoroughly.

  • Water Determination: Perform Karl Fischer (KF) titration in triplicate on the Candidate. Expect 1-3% water for the HCl salt.

  • Purity Factor Calculation:

    
    
    
  • Bridging Analysis: Inject CRM and Candidate Batch (n=6). The response factor (Area/Concentration) of the Candidate must match the CRM within ±1.0%.

Visualization: Qualification Workflow

The following diagram illustrates the decision logic for qualifying the In-House Reference Standard.

ReferenceStandardQualification Start Start: Receive Candidate Material Char Step 1: Characterization (IR, NMR, MS) Start->Char Purity Step 2: Purity Assessment (HPLC Area %, ROI, Residual Solvents) Char->Purity Water Step 3: Water Content (Karl Fischer Titration) Purity->Water Calc Calculate Potency (As-is) Potency = Purity × (1 - Water - Solvents) Water->Calc Bridge Step 4: Bridging Study Compare vs. CRM (n=6 injections) Calc->Bridge Decision Is Response Factor Deviation < 1.0%? Bridge->Decision Pass PASS: Assign Validity Period (12 Months) Decision->Pass Yes Fail FAIL: Recrystallize or Use as Reagent Only Decision->Fail No

Caption: Workflow for bridging a candidate working standard against a primary CRM to ensure regulatory compliance.

Conclusion & Recommendations

For the robust quantification of 2-But-3-ynylpiperidine hydrochloride:

  • Do not rely on Reagent Grade COAs for quantitative stoichiometry in GMP steps. The risk of water/salt variation is too high.

  • Adopt the "In-House Working Standard" model. Purchase a small unit of CRM (Option A) once annually to validate a larger batch of In-House Standard (Option B).

  • Control the Salt: Always perform Karl Fischer titration immediately before use or standard preparation, as the hydrochloride salt is hygroscopic.

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Rockville, MD: United States Pharmacopeial Convention.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5]

  • Eckhardt, M., et al. (2007).[6] 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.[6] Journal of Medicinal Chemistry, 50(26), 6450-6453.[6]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[3] (2015).[6]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.